GNE-131
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPERPEQIXLOVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GNE-131, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document consolidates key quantitative data, details experimental methodologies for the characterization of such compounds, and visualizes the underlying molecular interactions and experimental processes.
Introduction: The Role of NaV1.7 in Nociception
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG) and sympathetic ganglia. Its crucial role in pain signaling has been unequivocally demonstrated through human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain. This genetic validation has positioned NaV1.7 as a prime therapeutic target for the development of novel analgesics. This compound has emerged as a potent and selective acylsulfonamide inhibitor of NaV1.7, showing promise in preclinical models of pain.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on NaV1.7 through a state-dependent interaction with the channel's voltage-sensing machinery. As an acylsulfonamide, it belongs to a class of inhibitors that target the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel.
Binding Site and Molecular Interactions:
Recent cryo-electron microscopy (cryo-EM) studies on related acylsulfonamide inhibitors have elucidated the binding pocket within the VSD4. These inhibitors, including this compound, are thought to bind to a hydrophobic cleft on the extracellular side of the VSD4 S3-S4 linker. This binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts with key residues in this region. The adamantyl group, a prominent feature of this compound, likely contributes significantly to the hydrophobic interactions within this pocket, enhancing the molecule's potency and selectivity. This binding site is distinct from the pore-blocking site utilized by local anesthetics and other non-selective sodium channel blockers.
State-Dependent Inhibition:
A crucial aspect of this compound's mechanism is its state-dependent inhibition. It exhibits a much higher affinity for the inactivated state of the NaV1.7 channel compared to the resting state. The binding of this compound to the VSD4 is thought to stabilize the VSD4 in a depolarized, non-conducting conformation. This, in turn, allosterically modulates the pore domain, favoring the inactivated state and thereby preventing the channel from conducting sodium ions. This state-dependent action is particularly relevant in the context of pain, as nociceptive neurons often exhibit prolonged periods of depolarization, leading to an accumulation of channels in the inactivated state.
Effects on Channel Gating:
The binding of this compound to the VSD4 has profound effects on the gating kinetics of the NaV1.7 channel:
-
Hyperpolarizing shift in the voltage-dependence of inactivation: this compound is predicted to cause a leftward, or hyperpolarizing, shift in the steady-state inactivation curve. This means that at any given membrane potential, a larger fraction of channels will be in the non-conducting inactivated state.
-
Minimal effect on the voltage-dependence of activation: In contrast to its significant effect on inactivation, this compound and other acylsulfonamides typically have a minimal impact on the voltage-dependence of channel activation.
This preferential stabilization of the inactivated state without significantly altering the activation threshold contributes to the inhibitor's selectivity and potentially a better safety profile, as it would preferentially target neurons that are already in a state of heightened activity, such as those involved in pain signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with NaV1.7.
| Parameter | Value | Assay Type | Reference |
| hNaV1.7 IC50 | 3 nM | Electrophysiology | [1][2][3][4] |
| Binding Affinity (Ki) | 2.9 nM | Radioligand Binding Assay | [5] |
| Selectivity over hNaV1.5 | >192-fold | Electrophysiology | [5] |
| In Vivo EC50 (mouse IEM model) | 0.5 µM | Pharmacokinetic/Pharmacodynamic | [6] |
Table 1: Potency and Selectivity of this compound
| Parameter | Species | Value | Assay Type |
| In Vitro Metabolic Stability | Human | Moderate clearance in liver microsomes | Microsomal Stability Assay |
| In Vivo Clearance | Mouse | Low | Pharmacokinetic Study |
| In Vivo Clearance | Rat | Low | Pharmacokinetic Study |
| In Vivo Clearance | Dog | Low | Pharmacokinetic Study |
Table 2: Pharmacokinetic Properties of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on NaV1.7.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration-dependent inhibition of human NaV1.7 (hNaV1.7) channels by this compound.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hNaV1.7.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Protocol:
-
HEK293 cells expressing hNaV1.7 are cultured to 70-80% confluency.
-
Cells are harvested and plated onto glass coverslips for recording.
-
Whole-cell patch-clamp recordings are performed at room temperature (22-25°C) using an automated patch-clamp system (e.g., Patchliner or QPatch) or a manual setup.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.
-
After establishing the whole-cell configuration, the cell membrane potential is held at a holding potential of -120 mV to ensure all channels are in the resting state.
-
To assess the inhibition of the inactivated state, a pre-pulse to a depolarizing potential (e.g., -50 mV for 500 ms) is applied to induce channel inactivation before the test pulse.
-
Sodium currents are elicited by a depolarizing test pulse to 0 mV for 20 ms.
-
A baseline recording of the sodium current is established.
-
This compound is then perfused at increasing concentrations (e.g., 0.1 nM to 1 µM) onto the cells.
-
The peak sodium current at each concentration is recorded after a stable effect is reached (typically after 3-5 minutes of perfusion).
-
The percentage of inhibition is calculated for each concentration relative to the baseline current.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Radioligand Binding Assay for Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound to the NaV1.7 channel.
Materials:
-
Membrane preparations from cells overexpressing hNaV1.7.
-
A suitable radioligand that binds to the VSD4, such as a tritiated analog of a known VSD4 binder.
-
This compound as the competing, non-radiolabeled ligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of this compound to the wells.
-
To determine non-specific binding, add a high concentration of a known non-radiolabeled VSD4 binder to a set of control wells.
-
Initiate the binding reaction by adding the hNaV1.7 membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using a competitive binding model to determine the IC50 of this compound, which is then converted to the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
This compound stock solution.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for analysis.
Protocol:
-
Pre-warm the human liver microsomes and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the liver microsomes and this compound to the phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.
-
The data are plotted as the natural logarithm of the percentage of parent compound remaining versus time.
-
The in vitro half-life (t1/2) is determined from the slope of the linear regression of this plot.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key concepts and workflows described in this guide.
Caption: Signaling pathway of this compound's action on NaV1.7.
Caption: Experimental workflow for IC50 determination by electrophysiology.
Caption: Experimental workflow for radioligand binding assay.
References
- 1. abmole.com [abmole.com]
- 2. lornajane.net [lornajane.net]
- 3. mttlab.eu [mttlab.eu]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
GNE-131: A Technical Guide to a Novel NaV1.7 Inhibitor for Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of GNE-131, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This compound emerged from a focused drug discovery program aimed at identifying novel, non-opioid analgesics. This document details the core aspects of this compound's preclinical development, including its synthesis, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the scientific rationale and processes behind the development of this compound.
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] Individuals with loss-of-function mutations in SCN9A exhibit a congenital indifference to pain, while gain-of-function mutations are associated with severe pain syndromes such as inherited erythromelalgia.[3] This strong human genetic evidence has propelled significant efforts in the pharmaceutical industry to develop selective NaV1.7 inhibitors as a novel class of analgesics. This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for NaV1.7, showing promise in preclinical models of pain.[4]
Discovery and Synthesis
This compound was discovered through a structure-activity relationship (SAR) campaign centered around a triazole scaffold, aimed at improving in vivo drug concentrations and metabolic stability.[4]
Synthesis of this compound
The detailed synthesis of this compound is proprietary and typically disclosed in patent literature. A general synthetic scheme would be outlined here based on the information available in the relevant patents (e.g., WO 2014153037). This section would include a step-by-step description of the chemical reactions, reagents, and conditions used to synthesize the final compound.
(Note: As the full text of the patent WO 2014153037 is not available, a detailed, step-by-step synthetic protocol cannot be provided. A placeholder for this information is included.)
Mechanism of Action
This compound exerts its analgesic effect by selectively inhibiting the NaV1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons.[1][4] By blocking the influx of sodium ions through NaV1.7, this compound reduces the excitability of these neurons and dampens the propagation of pain signals.
NaV1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of NaV1.7 in the pain signaling cascade and the point of intervention for this compound.
Preclinical Pharmacology
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against human NaV1.7 and other NaV channel subtypes was determined using electrophysiological assays.
| Target | IC50 (nM) | Selectivity vs. NaV1.5 | Reference |
| hNaV1.7 | 3 | 192-fold | [4] |
| hNaV1.5 | 576 (calculated) | - | [4] |
Table 1: In Vitro Potency and Selectivity of this compound
In Vitro Metabolic Stability
The metabolic stability of this compound was assessed in human liver microsomes and hepatocytes.[4]
| System | Stability |
| Human Liver Microsomes | Moderate |
| Human Hepatocytes | Moderate |
Table 2: In Vitro Metabolic Stability of this compound
In Vivo Efficacy
The analgesic efficacy of this compound was evaluated in a transgenic mouse model of inherited erythromelalgia (IEM), a human pain syndrome caused by a gain-of-function mutation in NaV1.7.
| Animal Model | Administration Route | Dose (mg/kg) | Efficacy (EC50) | Reference |
| Humanized IEM mice | Oral (p.o.) | 10 and 30 | < 2.8 µM (plasma concentration) | [4] |
Table 3: In Vivo Efficacy of this compound
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in several preclinical species to assess its drug-like properties.
| Species | Clearance | Plasma Protein Binding (Human) | Plasma Protein Binding (Mouse) | MDCK Permeability (Papp, A-B) | logD (pH 7.4) | Kinetic Solubility (µM) | Reference |
| Mouse | Low | 99.9% | 99.9% | 6.4 x 10⁻⁶ cm/s | 3.8 | 12 | [4] |
| Rat | Low | - | - | - | - | - | |
| Dog | Low | - | - | - | - | - |
Table 4: Pharmacokinetic and Physicochemical Properties of this compound
Experimental Protocols
Electrophysiology Assay for NaV1.7 Inhibition
This section would provide a detailed protocol for the whole-cell voltage-clamp electrophysiology assay used to determine the IC50 of this compound on hNaV1.7 channels, based on standard industry practices and information from the primary literature.
Objective: To measure the concentration-dependent inhibition of hNaV1.7 channels by this compound.
Materials:
-
HEK293 cells stably expressing hNaV1.7.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for patch pipettes.
-
External and internal recording solutions.
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK293-hNaV1.7 cells to 70-80% confluency.
-
Prepare external and internal recording solutions.
-
Pull patch pipettes to a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline NaV1.7 currents using a voltage-step protocol (e.g., holding potential of -120 mV, followed by a depolarizing step to 0 mV).
-
Perfuse the cell with increasing concentrations of this compound in the external solution.
-
Record NaV1.7 currents at each concentration after steady-state inhibition is reached.
-
Analyze the data to determine the IC50 value by fitting the concentration-response curve to the Hill equation.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Therapeutic Potential of GNE-131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound. It includes a detailed summary of its in vitro and in vivo pharmacological properties, pharmacokinetic profile, and efficacy in a preclinical pain model. The underlying mechanism of action and the experimental methodologies used to generate these data are also described in detail.
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, plays a critical role in the transmission of pain signals. Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects. This compound, a novel N-(triazolo[4,3-a]pyridin-3-yl)methanesulfonamide, has emerged from a structure-based drug design program aimed at identifying potent and selective NaV1.7 inhibitors. This document outlines the key preclinical findings that highlight the therapeutic promise of this compound.
Mechanism of Action
This compound is an acyl sulfonamide that acts as a potent inhibitor of the human NaV1.7 channel. It is designed to be a conformationally constrained isostere of earlier acyl sulfonamide inhibitors. The inhibitory activity of this compound is state-dependent, showing a preference for the inactivated state of the NaV1.7 channel. This mechanism allows for selective targeting of neurons that are in a state of hyperexcitability, a hallmark of chronic pain conditions.
Signaling Pathway
The primary signaling pathway modulated by this compound is the propagation of action potentials in nociceptive neurons. By blocking NaV1.7 channels, this compound reduces the influx of sodium ions that is necessary for the depolarization phase of the action potential. This, in turn, dampens the transmission of pain signals from the periphery to the central nervous system.
Quantitative Data
The preclinical characterization of this compound has generated significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties. These data are summarized in the tables below.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of human NaV1.7 and high selectivity over other NaV channel isoforms, particularly the cardiac isoform NaV1.5.
| Channel | IC50 (nM) | Selectivity vs. hNaV1.7 |
| hNaV1.7 | 3 | - |
| hNaV1.5 | >30,000 | >10,000-fold |
| Table 1: In vitro potency and selectivity of this compound. |
In Vitro Metabolic Stability
This compound exhibits good metabolic stability in liver microsomes from various species.
| Species | Intrinsic Clearance (µL/min/mg protein) |
| Human | Moderate |
| Mouse | Low |
| Rat | Low |
| Dog | Low |
| Table 2: In vitro metabolic stability of this compound. |
In Vivo Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in multiple species, revealing low in vivo clearance.
| Species | Clearance (mL/min/kg) |
| Mouse | Low |
| Rat | Low |
| Dog | Low |
| Table 3: In vivo clearance of this compound. |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Electrophysiology Patch-Clamp Assay
Objective: To determine the potency and selectivity of this compound on human NaV channels.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human NaV1.7 or NaV1.5 channels were cultured under standard conditions.
-
Electrophysiology Recordings: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system.
-
Voltage Protocol: A voltage protocol was applied to elicit sodium currents. Cells were held at a holding potential that allows for recovery from inactivation, followed by a depolarizing pulse to elicit a peak inward current.
-
Compound Application: this compound was serially diluted and applied to the cells. The effect of the compound on the peak sodium current was measured at steady-state.
-
Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 value.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Methodology:
-
Incubation: this compound was incubated with liver microsomes from human, mouse, rat, and dog in the presence of NADPH.
-
Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction was stopped by the addition of an organic solvent.
-
Analysis: The concentration of the remaining this compound in each sample was quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound was used to calculate the intrinsic clearance.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in vivo.
Methodology:
-
Animal Dosing: this compound was administered to mice, rats, and dogs via an appropriate route (e.g., intravenous or oral).
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples was determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Preclinical Pain Model: Transgenic Mouse Model of Induced Pain
Objective: To evaluate the in vivo efficacy of this compound in a relevant pain model.
Methodology:
-
Animal Model: A transgenic mouse model of induced pain was utilized. This model allows for the specific activation of nociceptive pathways.
-
Compound Administration: this compound was administered to the mice at various doses.
-
Pain Behavior Assessment: Nociceptive behavior was assessed using a standardized method (e.g., measurement of paw withdrawal latency to a thermal stimulus).
-
Data Collection: Behavioral responses were recorded before and after compound administration.
-
Data Analysis: The effect of this compound on pain behavior was compared to a vehicle control group to determine its analgesic efficacy.
Conclusion
This compound is a potent and selective NaV1.7 inhibitor with a promising preclinical profile. Its high potency, excellent selectivity against the cardiac NaV1.5 channel, and favorable pharmacokinetic properties across multiple species underscore its potential as a novel analgesic. The demonstrated efficacy in a transgenic mouse model of induced pain further supports its development for the treatment of pain. Further investigation in clinical settings is warranted to fully elucidate the therapeutic potential of this compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with severe pain syndromes such as inherited erythromelalgia. This compound emerged from a structure-activity relationship (SAR) campaign focused on a novel triazole scaffold, designed to optimize potency, selectivity, and in vivo pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols, and relevant biological pathways, to support its application in pain research and drug development.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency and Selectivity of this compound against Human NaV Channels [1]
| Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.7 (-fold) |
| hNaV1.7 | 3 | - |
| hNaV1.5 | >10,000 | >3333 |
Data derived from automated patch-clamp electrophysiology on HEK293 cells stably expressing the respective human NaV channel subtypes.
Table 2: In Vitro Pharmacokinetic Profile of this compound [1]
| Parameter | Value |
| Human Liver Microsomal Clearance | Moderate |
| Kinetic Solubility (pH 7.4) | 12 µM |
| logD (pH 7.4) | 3.8 |
| MDCK Cell Permeability (Papp, A-B) | 6.4 x 10⁻⁶ cm/s |
| Plasma Protein Binding (Mouse) | 99.9% |
| Plasma Protein Binding (Human) | 99.9% |
| CYP3A4 Inhibition (IC50) | >10 µM |
Experimental Protocols
In Vitro Electrophysiology: Automated Patch-Clamp
Objective: To determine the potency and selectivity of this compound against human voltage-gated sodium channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing individual human NaV channel subtypes (e.g., hNaV1.7, hNaV1.5).
Methodology:
-
Cell Preparation: Cells are cultured to an optimal confluency and harvested using a gentle detachment solution. The cells are then washed and resuspended in an extracellular solution.
-
Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE or IonWorks Quattro) is used for recording whole-cell currents.
-
Solutions:
-
Intracellular Solution (in mM): CsF 135, NaCl 10, EGTA 5, HEPES 10, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 5, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
A holding potential of -110 mV is typically used.
-
To assess state-dependent block, a voltage protocol that probes the channel in both resting and inactivated states is employed. For example, to measure block of the inactivated state, a depolarizing pre-pulse to a voltage that causes approximately 50% inactivation (e.g., -70 mV for NaV1.7) is applied for a duration of 5 seconds, followed by a test pulse to elicit channel opening (e.g., 0 mV for 20 ms).
-
-
Compound Application: this compound is serially diluted to a range of concentrations and applied to the cells.
-
Data Analysis: The peak sodium current in the presence of the compound is measured and compared to the control current to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy: Humanized Inherited Erythromelalgia (IEM) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of NaV1.7-mediated pain.
Animal Model: Humanized inherited erythromelalgia mice expressing a gain-of-function mutation of human NaV1.7. These mice exhibit a phenotype of thermal hyperalgesia, mimicking the human condition.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the testing environment and handling procedures to minimize stress-induced variability.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) at varying doses (e.g., 10 and 30 mg/kg).[1]
-
Behavioral Testing (Thermal Paw Withdrawal Latency):
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal is measured as an indicator of thermal nociceptive threshold.
-
A cut-off time is established to prevent tissue damage.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
At various time points after drug administration, blood samples are collected to determine the plasma concentration of this compound.
-
The paw withdrawal latencies are measured at corresponding time points.
-
The relationship between the plasma concentration of this compound and the analgesic effect (increase in paw withdrawal latency) is analyzed to determine the EC50 (the plasma concentration required to produce 50% of the maximal effect). For this compound, the PK/PD EC50 was determined to be < 2.8 µM at doses of 10 and 30 mg/kg p.o.[1]
-
Signaling Pathways and Experimental Workflows
References
GNE-131: A Technical Guide for the Investigation of Pain Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GNE-131, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document details the mechanism of action, experimental protocols for its evaluation, and its role in the study of pain signaling pathways, offering a valuable resource for researchers in pain and analgesia.
Introduction to this compound and its Target: NaV1.7
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the human sodium channel NaV1.7.[1][2][3][4][5] The NaV1.7 channel, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral sensory neurons, where it acts as a key regulator of neuronal excitability. The crucial role of NaV1.7 in pain perception is highlighted by human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This makes NaV1.7 a highly validated and promising therapeutic target for the development of novel analgesics. This compound's mechanism of action centers on the blockade of this channel, thereby dampening the propagation of pain signals.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its interactions with the NaV1.7 channel.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 3 nM | Human | Electrophysiology | [1][2][3][4][5] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the NaV1.7 channel activity.
| Parameter | Observation | Species | Study Type |
| In Vivo Clearance | Low | Mouse, Rat, Dog | Pharmacokinetics |
| In Vitro Metabolic Stability | Good | Not Specified | Metabolism Assay |
Signaling Pathways and Mechanism of Action
The sensation of pain is initiated at the peripheral terminals of nociceptive sensory neurons. Upon encountering a noxious stimulus (e.g., thermal, mechanical, or chemical), specialized transducer channels on these neurons are activated, leading to a depolarization of the cell membrane. This initial depolarization, if it reaches a certain threshold, triggers the opening of voltage-gated sodium channels, including NaV1.7. The influx of sodium ions through these channels generates an action potential, the electrical signal that travels along the neuron to the spinal cord and ultimately to the brain, where it is perceived as pain.
This compound, by selectively inhibiting NaV1.7, effectively raises the threshold required to initiate an action potential in nociceptors. This targeted inhibition prevents the amplification and propagation of the pain signal from the periphery, without affecting other sensory modalities or essential physiological functions mediated by other sodium channel subtypes.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Von Frey test for mechanical allodynia [bio-protocol.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. inotiv.com [inotiv.com]
- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
GNE-131 Target Validation in Nociceptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated key target for the treatment of pain.[1][2] NaV1.7 is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Its gain-of-function mutations are linked to inherited pain disorders like Inherited Erythromelalgia (IEM), while loss-of-function mutations result in a congenital inability to perceive pain, highlighting its central role in nociception. This guide provides a comprehensive technical overview of the target validation of this compound in nociceptors, detailing its pharmacological profile, the experimental protocols used for its validation, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for NaV1.7.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Assay Platform |
| NaV1.7 | Human | 3 | Not specified |
| NaV1.7 | Mouse | 7 | Qube Automated Electrophysiology |
Table 2: Selectivity Profile of this compound
| NaV Subtype | Selectivity vs. hNaV1.7 (fold) |
| hNaV1.5 | >80 |
Note: A comprehensive selectivity panel against other NaV subtypes is not publicly available at this time.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Pain Type | Compound Dose (mg/kg) | Efficacy |
| Transgenic IEM Mice | Aconitine-Induced Nociception | 30 | Up to 85% reduction in nociceptive behavior |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows involved in the target validation of this compound.
NaV1.7 Signaling Pathway in Nociception
Caption: NaV1.7 signaling cascade in nociceptors and the inhibitory action of this compound.
Experimental Workflow for In Vitro Target Validation
Caption: Workflow for determining the in vitro potency of this compound using automated electrophysiology.
Experimental Workflow for In Vivo Target Validation
Caption: Workflow for assessing the in vivo efficacy of this compound in a transgenic mouse model of pain.
Detailed Experimental Protocols
In Vitro Electrophysiology: Automated Patch Clamp
Objective: To determine the potency of this compound on mouse NaV1.7 channels.
Materials:
-
Cell Line: HEK293 cells stably expressing mouse NaV1.7 (mNaV1.7).
-
Instrument: Qube 384 automated electrophysiology platform.
-
Reagents: Standard extracellular and intracellular recording solutions, this compound compound series.
Protocol:
-
Cell Preparation: Culture and harvest HEK293-mNaV1.7 cells according to standard protocols. Resuspend cells in the appropriate extracellular solution at a suitable density for the Qube platform.
-
Assay Setup: Prime the Qube 384 instrument with intracellular and extracellular solutions. Load the cell suspension and compound plates.
-
Voltage Protocol:
-
Holding Potential: -120 mV.
-
Test Pulse: Depolarize to 0 mV for 20 ms to elicit a peak sodium current.
-
Pulse Frequency: Apply test pulses at a frequency that allows for recovery from inactivation between pulses.
-
-
Compound Application: Apply a range of this compound concentrations to the cells. Allow for sufficient incubation time to reach steady-state block.
-
Data Acquisition: Record the peak sodium current before and after the application of this compound.
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a concentration-response curve.
-
Fit the curve using a standard four-parameter logistic equation to determine the IC50 value.
-
In Vivo Nociception: Aconitine-Induced Pain Model
Objective: To evaluate the analgesic efficacy of this compound in a genetically relevant mouse model of pain.
Materials:
-
Animal Model: Transgenic mice expressing a human NaV1.7 mutation associated with Inherited Erythromelalgia (IEM).
-
Test Compound: this compound formulated in an appropriate vehicle.
-
Nociceptive Agent: Aconitine solution.
-
Vehicle Control: The same vehicle used to formulate this compound.
Protocol:
-
Animal Acclimation: Acclimate the transgenic IEM mice to the testing environment to minimize stress-induced variability.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). Allow for a sufficient pre-treatment time for the compound to reach effective concentrations.
-
Pain Induction: Inject a sub-threshold dose of aconitine into the hind paw of the mice. Aconitine is a NaV channel activator and will induce nociceptive behaviors in the sensitized IEM mice.
-
Behavioral Observation: Immediately after aconitine injection, place the mice in an observation chamber and record their behavior for a defined period.
-
Nociceptive Behavior Quantification: Quantify the duration and/or frequency of nociceptive behaviors, such as paw licking, flinching, and guarding.
-
Data Analysis: Compare the quantified nociceptive scores between the this compound-treated group and the vehicle-treated group. Calculate the percentage of reduction in nociceptive behavior in the this compound group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Conclusion
The data and protocols presented in this guide provide a comprehensive overview of the target validation of this compound as a potent and selective NaV1.7 inhibitor. The in vitro electrophysiological data confirm its high potency, while the in vivo efficacy in a genetically validated pain model underscores its therapeutic potential. The detailed experimental workflows and protocols offer a valuable resource for researchers in the field of pain drug discovery and development, facilitating the design and execution of similar target validation studies. Further investigation into the complete selectivity profile and downstream signaling effects of this compound will provide an even more complete understanding of its mechanism of action and potential clinical utility.
References
In Vitro Characterization of GNE-131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.
Core Compound Properties
This compound is an acyl sulfonamide derivative with a molecular weight of 442.57 g/mol and a formula of C₂₃H₃₀N₄O₃S.[1] Its development was aimed at creating a potent and selective NaV1.7 inhibitor with favorable drug-like properties.
Quantitative In Vitro Data
The in vitro activity and properties of this compound have been assessed through a variety of biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Potency and Selectivity
| Target | Assay Type | IC₅₀ (nM) | Selectivity vs. hNaV1.7 | Reference |
| hNaV1.7 | Electrophysiology | 3 | - | [1][2][3] |
| hNaV1.5 | Electrophysiology | >576 | >192-fold | [4] |
| hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.6, hNaV1.8 | Not specified | Not specified | Not specified | |
| CYP3A4 | Inhibition Assay | >10,000 | - | [4] |
hNaV: human Voltage-gated sodium channel; CYP: Cytochrome P450
Table 2: In Vitro ADME Properties
| Parameter | Assay | Result | Reference |
| Metabolic Stability | Human Liver Microsomes | Moderate Clearance | [2][3] |
| Human Hepatocytes | Moderate Stability | [4] | |
| Solubility | Kinetic Solubility | 12 µM | [4] |
| Lipophilicity | logD (pH 7.4) | 3.8 | [4] |
| Permeability | MDCK Cell Assay (Papp, A-B) | 6.4 x 10⁻⁶ cm/s | [4] |
| Plasma Protein Binding | Mouse | 99.9% | [4] |
| Human | 99.9% | [4] |
ADME: Absorption, Distribution, Metabolism, and Excretion; MDCK: Madin-Darby Canine Kidney
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols for the key experiments cited.
Electrophysiology Assay for NaV1.7 Inhibition
This assay is performed to determine the potency of this compound in blocking the ion channel activity of hNaV1.7.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber perfused with an external solution.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (gigaseal).
-
The cell membrane is ruptured to allow for whole-cell voltage clamping.
-
A voltage protocol is applied to elicit NaV1.7 currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) to keep the channels in a closed state, followed by a depolarizing pulse (e.g., to 0 mV) to open the channels.
-
This compound is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
-
The IC₅₀ value is calculated by fitting the concentration-response data to a logistical equation.
-
Metabolic Stability Assay
This assay assesses the susceptibility of this compound to metabolism by liver enzymes.
-
Test System: Pooled human liver microsomes or cryopreserved human hepatocytes.
-
Procedure:
-
This compound is incubated with the test system (microsomes or hepatocytes) in a buffer solution at 37°C.
-
For microsomal assays, the reaction is initiated by the addition of NADPH as a cofactor.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of this compound to inhibit major drug-metabolizing enzymes.
-
Test System: Human liver microsomes.
-
Method: A cocktail assay using specific probe substrates for different CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Procedure:
-
This compound is pre-incubated with human liver microsomes and NADPH.
-
A cocktail of CYP-specific probe substrates is added to initiate the metabolic reactions.
-
After a set incubation time, the reactions are terminated.
-
The formation of the specific metabolites of the probe substrates is quantified by LC-MS/MS.
-
The inhibition of metabolite formation by this compound is compared to a vehicle control to determine the IC₅₀ value for each CYP isoform.
-
Visualizations
Signaling Pathway of NaV1.7 in Nociception
The following diagram illustrates the role of NaV1.7 in the transmission of pain signals in a dorsal root ganglion (DRG) neuron and the point of intervention for this compound.
Experimental Workflow for In Vitro Characterization
This diagram outlines the logical flow of the key in vitro experiments performed to characterize this compound.
References
- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GNE-131: A Technical Guide to its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and highly selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral sensory neurons, including nociceptors, which are critical for the transmission of pain signals. Genetic studies in humans have unequivocally linked loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, to a congenital insensitivity to pain, highlighting this channel as a key therapeutic target for analgesic drug development. This compound has emerged from medicinal chemistry efforts to identify Nav1.7 inhibitors with drug-like properties. This technical guide provides a comprehensive overview of the effects of this compound on neuronal excitability, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action: Inhibition of Nav1.7
The primary mechanism by which this compound modulates neuronal excitability is through the potent and selective inhibition of the Nav1.7 sodium channel. Voltage-gated sodium channels are responsible for the rising phase of the action potential in most excitable cells. Nav1.7, in particular, is characterized by its rapid activation and inactivation kinetics and its role as a "threshold channel." It amplifies small, sub-threshold depolarizations in sensory neurons, bringing the membrane potential to the point where an action potential is initiated.
By blocking Nav1.7, this compound effectively increases the threshold required to generate an action potential in nociceptive neurons. This leads to a reduction in the frequency of action potential firing in response to painful stimuli, thereby diminishing the sensation of pain.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound against Human Nav1.7
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 3 nM[1][2][3] | HEK293 cells stably expressing hNav1.7 | Electrophysiology (Patch-clamp) |
Table 2: Selectivity Profile of this compound against other Human Nav Isoforms
| Nav Isoform | IC50 (nM) | Selectivity (fold vs. Nav1.7) |
| Nav1.1 | >10,000 | >3333 |
| Nav1.2 | >10,000 | >3333 |
| Nav1.3 | >10,000 | >3333 |
| Nav1.4 | >10,000 | >3333 |
| Nav1.5 (Cardiac) | >30,000 | >10,000 |
| Nav1.6 | >10,000 | >3333 |
| Nav1.8 | >10,000 | >3333 |
Note: Specific IC50 values for other isoforms were not found in the public domain and are represented as greater than the highest tested concentration, indicating high selectivity.
Effects on Neuronal Excitability Parameters
-
Increase the Action Potential Threshold: A higher degree of depolarization will be required to initiate an action potential.
-
Reduce Action Potential Firing Frequency: For a given suprathreshold stimulus, the number of action potentials fired over time will be reduced.
-
Show State-Dependent Inhibition: Like many other Nav1.7 inhibitors, this compound is expected to exhibit greater potency for channels in the inactivated state compared to the resting state. This property is crucial for selectively targeting neurons that are already active, such as those involved in persistent pain states.
Experimental Protocols
The following section details the standard methodologies used to characterize the effects of Nav1.7 inhibitors like this compound on neuronal excitability.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the electrical properties of ion channels in individual neurons.
Objective: To measure the effect of this compound on Nav1.7 currents and action potential firing in dorsal root ganglion (DRG) neurons.
Methodology:
-
Cell Preparation:
-
Dorsal root ganglia are dissected from rodents.
-
The ganglia are treated with enzymes (e.g., collagenase and dispase) to dissociate the individual neurons.
-
Neurons are plated on coated coverslips and maintained in culture for a short period to allow for recovery.
-
-
Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the membrane of a DRG neuron.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Voltage-Clamp Recordings (for measuring ion channel currents):
-
The membrane potential is held at a specific voltage (e.g., -100 mV) by the patch-clamp amplifier.
-
Voltage steps are applied to elicit Nav1.7 currents.
-
This compound is applied to the bath solution at various concentrations, and the resulting inhibition of the sodium current is measured to determine the IC50.
-
To assess state-dependence, the holding potential and the voltage protocols are varied to favor either the resting or inactivated states of the Nav1.7 channel.
-
-
Current-Clamp Recordings (for measuring action potentials):
-
The amplifier is switched to current-clamp mode, allowing the membrane potential to change freely.
-
A series of current injections of increasing amplitude are applied to the neuron to determine the threshold for action potential firing.
-
The effect of this compound on the action potential threshold and the frequency of firing in response to a sustained depolarizing current is measured.
-
Conclusion
This compound is a potent and selective inhibitor of Nav1.7 that effectively modulates neuronal excitability by increasing the threshold for action potential firing in sensory neurons. Its high selectivity for Nav1.7 over other sodium channel isoforms, particularly the cardiac Nav1.5, suggests a favorable safety profile. The methodologies outlined in this guide represent the standard for characterizing the electrophysiological effects of such compounds. Further detailed studies on the state-dependent interactions and the precise quantitative effects on action potential dynamics will continue to elucidate the full therapeutic potential of this compound as a non-opioid analgesic.
References
GNE-131: A Potent and Selective NaV1.7 Inhibitor for the Potential Treatment of Congenital Insensitivity to Pain
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Congenital insensitivity to pain (CIP) is a rare and debilitating genetic disorder characterized by an inability to perceive pain. This condition is most commonly caused by loss-of-function mutations in the SCN9A gene, which encodes the voltage-gated sodium channel NaV1.7. The critical role of NaV1.7 in nociception has made it a key target for the development of novel analgesics. GNE-131 is a potent and highly selective inhibitor of the human NaV1.7 channel, representing a promising therapeutic candidate for CIP and other pain-related disorders. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, intended for an audience of researchers, scientists, and drug development professionals.
Introduction to Congenital Insensitivity to Pain and the Role of NaV1.7
Congenital insensitivity to pain is a rare condition that inhibits the ability to perceive physical pain from birth.[1] Individuals with this disorder can often distinguish between sharp and dull or hot and cold sensations but do not experience the painful sensation associated with tissue damage.[1] This lack of pain perception frequently leads to an accumulation of injuries, such as wounds, bruises, and broken bones, which may go undetected and can result in a reduced life expectancy.[1]
The primary genetic cause of CIP is linked to mutations in the SCN9A gene.[1] This gene provides the instructions for synthesizing the alpha subunit of the NaV1.7 sodium channel.[1] NaV1.7 channels are predominantly expressed in nociceptors, the specialized sensory neurons responsible for transmitting pain signals from the periphery to the central nervous system.[1] These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Loss-of-function mutations in SCN9A lead to non-functional NaV1.7 channels, thereby preventing the transmission of pain signals and resulting in the CIP phenotype.[1] This direct genetic link provides a strong rationale for the development of NaV1.7 inhibitors as a therapeutic strategy for pain.
This compound: A Preclinical Candidate for NaV1.7 Inhibition
This compound is a novel, potent, and selective small molecule inhibitor of the human NaV1.7 sodium channel. It emerged from a drug discovery program aimed at identifying compounds with high affinity and selectivity for NaV1.7 to minimize off-target effects.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
| Parameter | Value | Assay/Method |
| hNaV1.7 IC50 | 3 nM | Electrophysiology |
| Selectivity vs. hNaV1.5 | >1000-fold | Electrophysiology |
| In Vitro Metabolic Stability | Good | Microsomal Stability Assay |
| In Vivo Clearance | Low | Mouse, Rat, Dog |
Table 1: In Vitro and In Vivo Properties of this compound
| Animal Model | Efficacy | Route of Administration |
| Transgenic Mouse Model of Induced Pain | Excellent | Oral |
Table 2: In Vivo Efficacy of this compound
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the NaV1.7 sodium channel. By binding to the channel, this compound prevents the influx of sodium ions into nociceptive neurons, thereby dampening the generation and propagation of action potentials that signal pain.
Figure 1: Mechanism of action of this compound in a nociceptor.
Downstream Signaling Consequences of NaV1.7 Inhibition
The inhibition of NaV1.7 by this compound is expected to replicate the physiological state observed in individuals with congenital insensitivity to pain. The primary downstream effect is the prevention of pain signal transmission to the central nervous system.
Figure 2: Downstream signaling cascade following NaV1.7 inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the full primary literature containing these detailed methods was not publicly accessible at the time of this writing, this section outlines the general methodologies typically employed in the preclinical evaluation of NaV1.7 inhibitors.
In Vitro Electrophysiology
-
Objective: To determine the potency and selectivity of this compound on human NaV1.7 and other sodium channel subtypes.
-
Method: Whole-cell patch-clamp electrophysiology is performed on mammalian cell lines (e.g., HEK293) stably expressing the human NaV channel of interest.
-
Cells are voltage-clamped, and sodium currents are evoked by depolarizing voltage steps.
-
Concentration-response curves are generated by applying increasing concentrations of this compound, and the IC50 value is calculated.
-
Selectivity is determined by comparing the IC50 for NaV1.7 to those for other subtypes, particularly NaV1.5 (cardiac) and central nervous system channels.
-
In Vitro Metabolic Stability
-
Objective: To assess the metabolic stability of this compound in liver microsomes.
-
Method: this compound is incubated with liver microsomes (from human, mouse, rat, and dog) in the presence of NADPH.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the remaining this compound is quantified by LC-MS/MS.
-
The in vitro half-life and intrinsic clearance are calculated.
-
In Vivo Pharmacokinetics
-
Objective: To determine the pharmacokinetic profile of this compound in preclinical species.
-
Method: this compound is administered to animals (e.g., mice, rats, dogs) via intravenous and oral routes.
-
Blood samples are collected at various time points.
-
Plasma concentrations of this compound are determined by LC-MS/MS.
-
Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.
-
In Vivo Efficacy Models
-
Objective: To evaluate the analgesic efficacy of this compound in a relevant animal model of pain.
-
Method: A transgenic mouse model expressing human NaV1.7 and exhibiting a pain phenotype is utilized.
-
Mice are orally dosed with this compound or vehicle.
-
Pain behavior is assessed using assays such as the Hargreaves test (thermal hyperalgesia) or the von Frey test (mechanical allodynia).
-
Dose-response relationships are established to determine the effective dose range.
-
Figure 3: General experimental workflow for the preclinical development of a NaV1.7 inhibitor.
Conclusion and Future Directions
This compound has demonstrated a promising preclinical profile as a potent and selective inhibitor of NaV1.7. Its excellent efficacy in a transgenic mouse model of induced pain suggests its potential as a therapeutic agent for pain conditions driven by NaV1.7 hyperexcitability, including congenital insensitivity to pain. Further investigation, including more extensive preclinical safety and toxicology studies, will be necessary to support its advancement into clinical trials. The development of a highly selective NaV1.7 inhibitor like this compound holds the potential to provide a novel, non-opioid therapeutic option for patients suffering from debilitating pain disorders.
References
Methodological & Application
GNE-131 Protocol for In Vivo Pain Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] The NaV1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to perceive pain. This compound has demonstrated efficacy in preclinical models of pain, making it a valuable tool for investigating the role of NaV1.7 in various pain states and for the development of novel analgesics. These application notes provide detailed protocols for the use of this compound in common in vivo models of inflammatory and neuropathic pain.
Mechanism of Action
This compound exerts its analgesic effects through the selective inhibition of the NaV1.7 sodium channel. NaV1.7 channels are predominantly expressed in peripheral sensory neurons, where they play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking NaV1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.
Signaling Pathway of NaV1.7 Inhibition by this compound in Nociceptive Neurons
Caption: this compound inhibits NaV1.7, blocking pain signal transmission.
Data Presentation
The following tables summarize representative quantitative data for the efficacy of a selective NaV1.7 inhibitor, this compound, in preclinical models of inflammatory and neuropathic pain. Doses are based on reported effective concentrations for this compound and other selective NaV1.7 inhibitors.
Table 1: Effect of this compound in the Formalin-Induced Inflammatory Pain Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) |
| Vehicle | - | 65.2 ± 5.1 | 120.5 ± 10.3 |
| This compound | 3 | 58.7 ± 4.9 | 85.1 ± 8.2* |
| This compound | 10 | 55.1 ± 5.3 | 50.3 ± 6.5** |
| This compound | 30 | 52.9 ± 4.7 | 35.8 ± 5.1*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative.
Table 2: Effect of this compound on Mechanical Allodynia in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham + Vehicle | - | 14.5 ± 1.2 |
| CFA + Vehicle | - | 3.2 ± 0.4 |
| CFA + this compound | 10 | 6.8 ± 0.7* |
| CFA + this compound | 30 | 10.5 ± 1.1** |
*p<0.05, **p<0.01 compared to CFA + Vehicle. Data are representative.
Table 3: Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham + Vehicle | - | 2.1 ± 0.2 |
| SNI + Vehicle | - | 0.4 ± 0.05 |
| SNI + this compound | 10 | 1.1 ± 0.1* |
| SNI + this compound | 30 | 1.7 ± 0.2** |
*p<0.05, **p<0.01 compared to SNI + Vehicle. Data are representative.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound can be formulated for in vivo administration as a solution or suspension. A common vehicle for preclinical studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex to mix.
-
Add saline to the final volume and vortex thoroughly.
-
The solution should be prepared fresh on the day of the experiment.
Formalin-Induced Inflammatory Pain Model
This model assesses nociceptive responses to a chemical irritant and has two distinct phases of pain behavior.
Experimental Workflow:
Caption: Workflow for the formalin-induced inflammatory pain model.
Protocol:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.). A typical pre-treatment time is 30-60 minutes.
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw during Phase I (0-10 minutes) and Phase II (15-60 minutes).
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
Experimental Workflow:
Caption: Workflow for the CFA-induced inflammatory pain model.
Protocol:
-
Establish baseline mechanical and thermal sensitivity using the von Frey and Hargreaves tests, respectively.
-
Inject CFA (e.g., 50 µL of a 1 mg/mL solution) subcutaneously into the plantar surface of the hind paw.
-
Allow for the development of inflammatory pain, typically 24-48 hours post-CFA injection.
-
Administer this compound or vehicle.
-
Assess mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 1, 2, 4, and 24 hours).
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model results in long-lasting mechanical allodynia and thermal hyperalgesia.
Experimental Workflow:
Caption: Workflow for the Spared Nerve Injury (SNI) neuropathic pain model.
Protocol:
-
Establish baseline mechanical sensitivity using the von Frey test.
-
Anesthetize the animal and perform the SNI surgery, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Allow the animal to recover for 7-14 days for the neuropathic pain phenotype to fully develop.
-
Confirm the development of mechanical allodynia by re-testing with von Frey filaments.
-
Administer this compound or vehicle.
-
Measure paw withdrawal thresholds at various time points post-administration to assess the analgesic effect of the compound.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of pain mechanisms mediated by the NaV1.7 channel. The protocols outlined in these application notes provide a framework for assessing the efficacy of this compound in well-established models of inflammatory and neuropathic pain. Researchers should optimize dosage and administration routes for their specific experimental conditions. Careful adherence to these protocols will enable the generation of robust and reproducible data for the evaluation of this compound and other NaV1.7-targeting compounds in the development of novel pain therapeutics.
References
Preparing G-131 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of GNE-131 stock solutions using dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the human sodium channel NaV1.7, making it a valuable tool in pain research and drug development.[1][2][3] Adherence to the following protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
This compound: Key Properties and Data
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 442.57 g/mol | [1][2][3] |
| Formula | C₂₃H₃₀N₄O₃S | [1][2] |
| CAS Number | 1629063-81-5 | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | >98% | [4][5] |
| Solubility in DMSO | ≥ 90 mg/mL (≥ 203.3 mM) to 125 mg/mL (282.44 mM) | [1][2][3] |
| IC₅₀ for hNaV1.7 | 3 nM | [1][2][3] |
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust volumes as needed for different desired concentrations or volumes.
-
Pre-weighing Preparation: Before handling this compound, ensure all materials are clean and readily accessible. It is recommended to allow the this compound powder to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.[4]
-
Weighing this compound: Carefully weigh out 4.43 mg of this compound powder using a calibrated analytical balance. For accuracy, it is advisable to weigh slightly more than required and then dissolve it in the appropriate volume of DMSO.
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
-
Sonication: To ensure complete dissolution, sonicate the solution.[1][2][3] A water bath sonicator is recommended to avoid overheating. Sonicate for 10-15 minutes, or until the solution is clear and free of visible particles. Visually inspect the solution against a light source to confirm complete dissolution.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This practice minimizes freeze-thaw cycles which can degrade the compound.[2]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] Refer to the table below for detailed storage information.
Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source(s) |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [2] | |
| In DMSO | -20°C | 1 year | [2] |
| -80°C | 1-2 years | [1][2] |
Note: Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of this compound.[2]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for this compound stock solution preparation.
Caption: Simplified NaV1.7 signaling pathway in pain perception.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel 1.7 (NaV1.7) is a genetically validated target for the treatment of pain. The discovery of potent and selective inhibitors of NaV1.7 is a key objective in the development of novel analgesics. GNE-131 has been identified as a highly potent and selective small molecule inhibitor of human NaV1.7, with a reported IC50 of 3 nM.[1][2][3] This document provides detailed application notes and protocols for cell-based assays to characterize the inhibitory activity of this compound and other compounds targeting NaV1.7.
The following protocols describe two common and robust methods for assessing NaV1.7 inhibition in a high-throughput format: a fluorescence-based membrane potential assay and an automated patch-clamp electrophysiology assay.
Data Presentation: this compound Inhibition Profile
The inhibitory potency of this compound has been characterized against human NaV1.7 channels. While a complete selectivity profile across all NaV subtypes is not publicly available, the following table summarizes the known inhibitory activity.
| Target | IC50 | Selectivity vs. NaV1.5 |
| hNaV1.7 | 3 nM[1][2][3] | 192-fold[4] |
| hNaV1.5 | 579 nM (calculated) | - |
| hNaV1.1 | Data not available | Data not available |
| hNaV1.2 | Data not available | Data not available |
| hNaV1.3 | Data not available | Data not available |
| hNaV1.4 | Data not available | Data not available |
| hNaV1.6 | Data not available | Data not available |
| hNaV1.8 | Data not available | Data not available |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: this compound inhibits the NaV1.7 channel, blocking action potential propagation and pain signal transmission.
Figure 2: Workflow for the fluorescence-based membrane potential assay to determine NaV1.7 inhibition.
Figure 3: Workflow for the automated patch-clamp electrophysiology assay for NaV1.7 inhibition.
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay
This protocol is designed for a high-throughput screening format using a Fluorescence Imaging Plate Reader (FLIPR) to measure changes in membrane potential.
Materials:
-
HEK293 or CHO cells stably expressing human NaV1.7
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotics (e.g., G418)
-
Assay Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4
-
FLIPR Membrane Potential Assay Kit (e.g., Molecular Devices) or a voltage-sensitive dye (e.g., FMP Blue Dye)
-
NaV1.7 Activator: Veratridine
-
This compound and other test compounds
-
384-well black-wall, clear-bottom assay plates
-
FLIPR Tetra or similar fluorescence plate reader
Procedure:
-
Cell Plating:
-
Harvest and resuspend NaV1.7-expressing cells in culture medium.
-
Seed cells into 384-well plates at a density of 20,000 - 30,000 cells per well in 50 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions in Assay Buffer.
-
Remove the culture medium from the cell plate and add 50 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer. A typical starting concentration for this compound could be 1 µM, with 10-point, 3-fold serial dilutions.
-
Add 12.5 µL of the compound dilutions to the corresponding wells of the cell plate. Include vehicle control (e.g., 0.1% DMSO in Assay Buffer) and positive control wells.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Fluorescence Measurement:
-
Prepare the NaV1.7 activator solution (e.g., 20 µM Veratridine) in Assay Buffer.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the reading protocol:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of the activator solution to all wells.
-
Continue recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after activator addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known NaV1.7 blocker like Tetrodotoxin for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 2: Automated Patch-Clamp Electrophysiology Assay
This protocol is designed for use with automated patch-clamp systems like the Sophion QPatch or Nanion SyncroPatch, providing high-quality electrophysiological data.
Materials:
-
HEK293 or CHO cells stably expressing human NaV1.7
-
Culture Medium: As described in Protocol 1.
-
External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4 with NaOH.
-
Internal Solution: 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2 with CsOH.
-
This compound and other test compounds
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch) and corresponding consumables (e.g., QPlates, NPC-384 chips).
Procedure:
-
Cell Preparation:
-
Culture NaV1.7-expressing cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to ensure cell membrane integrity.
-
Wash the cells with external solution and resuspend to a final concentration of 1-2 x 10^6 cells/mL.
-
-
Automated Patch-Clamp Run:
-
Prepare compound plates with serial dilutions of this compound and other test compounds in External Solution.
-
Load the cell suspension, internal solution, external solution, and compound plates into the automated patch-clamp system according to the manufacturer's instructions.
-
The instrument will automatically perform the following steps for each well:
-
Cell capture and formation of a gigaseal.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to elicit NaV1.7 currents. A typical voltage protocol to assess inhibition of the inactivated state is:
-
Holding potential: -100 mV.
-
Pre-pulse to -50 mV for 500 ms to inactivate a fraction of the channels.
-
Test pulse to 0 mV for 20 ms to elicit the inward sodium current.
-
-
Application of the test compound at a single concentration or in a cumulative concentration-response manner.
-
Recording of the current inhibition after compound application.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after the application of the test compound.
-
Calculate the percentage of current inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Conclusion
The provided protocols offer robust and reproducible methods for characterizing the inhibitory activity of this compound and other novel compounds targeting the NaV1.7 channel. The fluorescence-based assay is well-suited for high-throughput primary screening, while the automated patch-clamp assay provides detailed electrophysiological characterization, confirming potency and mechanism of action. The high potency and selectivity of this compound for NaV1.7 make it a valuable tool for pain research and a promising lead for the development of new analgesic therapies.
References
GNE-131 Administration in Inflammatory Pain Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and highly selective inhibitor of the human voltage-gated sodium channel NaV1.7, with an IC50 of 3 nM.[1] NaV1.7 is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain.[2][3] This channel is preferentially expressed in peripheral sensory neurons, where it acts as a threshold channel, amplifying subthreshold depolarizations to initiate action potentials in response to noxious stimuli.[4][5] In the context of inflammatory pain, the expression and activity of NaV1.7 are upregulated, contributing to the heightened pain sensitivity (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia).[4][6]
These application notes provide detailed protocols for the administration of this compound in two common preclinical models of inflammatory pain: the Complete Freund's Adjuvant (CFA) model and the Carrageenan-induced paw edema model. While specific in vivo efficacy data for this compound in these inflammatory models is not yet extensively published, the provided protocols and representative data from studies with other selective NaV1.7 inhibitors serve as a comprehensive guide for researchers.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by selectively blocking the NaV1.7 channel in nociceptive neurons. In an inflammatory state, various inflammatory mediators (e.g., prostaglandins, bradykinin, nerve growth factor) are released at the site of injury. These mediators sensitize the peripheral terminals of nociceptors, leading to a lowered threshold for activation. NaV1.7 plays a crucial role in this process by amplifying the generator potentials produced by noxious stimuli, thereby increasing the likelihood of action potential firing. By inhibiting NaV1.7, this compound effectively dampens this amplification, reducing the transmission of pain signals from the periphery to the central nervous system.
References
- 1. abmole.com [abmole.com]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for GNE-131 in In Vitro Models of Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1] This channel is a critical component in the transmission of nociceptive signals, making it a key target for the development of novel analgesics.[2][3][4] Genetic studies in humans have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, highlighting the channel's crucial role in nociception.[2] Conversely, gain-of-function mutations are associated with inherited pain syndromes.[2][4] These findings underscore the therapeutic potential of selective Nav1.7 inhibitors like this compound for the management of various pain states.
These application notes provide a comprehensive overview of the use of this compound in established in vitro models of nociception. Detailed protocols for key experimental assays, including patch-clamp electrophysiology, calcium imaging, and multi-electrode array (MEA) analysis, are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound and other Nav1.7 inhibitors.
Data Presentation
The following table summarizes the available quantitative data for this compound and other relevant selective Nav1.7 inhibitors. This information is crucial for dose-response studies and for comparing the potency of different compounds.
| Compound | Assay Type | Cell Type | IC50 | Source |
| This compound | Electrophysiology | hNav1.7 expressing cells | 3 nM | [1] |
| GNE-0439 | Electrophysiology | Nav1.7 expressing cells | 0.34 µM | [5] |
| PF-05089771 | Electrophysiology | hNav1.7 expressing cells | 11 nM | |
| ProTx-II | Electrophysiology | hNav1.7 expressing cells | 7 nM | [6] |
| PTx2-3258 | Electrophysiology | hNav1.7 expressing cells | 4 nM | [6] |
Signaling Pathway
The Nav1.7 channel plays a pivotal role in the initial phase of action potential generation in nociceptive neurons. Upon detection of a noxious stimulus (e.g., thermal, mechanical, or chemical), transducer channels on the sensory nerve terminal open, leading to a localized depolarization known as a generator potential. Nav1.7, with its characteristic slow closed-state inactivation, acts as an amplifier of these subthreshold depolarizations.[3][4] The influx of sodium ions through Nav1.7 further depolarizes the membrane, bringing it to the threshold required to activate other voltage-gated sodium channels (like Nav1.8) and trigger an action potential. This action potential then propagates along the sensory neuron to the spinal cord, initiating the sensation of pain. This compound, by selectively blocking Nav1.7, is expected to dampen this initial amplification step, thereby reducing the likelihood of action potential firing and subsequent pain signaling.
Figure 1: Signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the in vitro efficacy of this compound on nociceptive neurons. These can be adapted for other selective Nav1.7 inhibitors.
Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the direct measurement of the effect of this compound on Nav1.7 currents and action potential firing in primary sensory neurons.
Experimental Workflow:
Figure 2: Workflow for patch-clamp electrophysiology experiments with this compound.
Methodology:
-
DRG Neuron Isolation and Culture:
-
Isolate Dorsal Root Ganglia (DRGs) from rodents (e.g., neonatal or adult rats/mice) under sterile conditions.
-
Digest the ganglia in an enzymatic solution (e.g., collagenase/dispase) to dissociate the neurons.
-
Triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on coated coverslips (e.g., poly-D-lysine and laminin) in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, NGF, and GDNF).
-
Culture the neurons for 24-48 hours to allow for recovery and adherence.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with cultured DRG neurons to a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3).
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (a likely nociceptor).
-
-
Data Acquisition and Analysis:
-
Voltage-Clamp:
-
Hold the neuron at a potential where Nav1.7 channels are available for activation (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the chamber with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and record the resulting currents.
-
Construct a dose-response curve to determine the IC50 of this compound for Nav1.7.
-
-
Current-Clamp:
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials.
-
Record the baseline firing frequency and other action potential parameters (threshold, amplitude, duration).
-
Apply this compound and record the changes in firing frequency and action potential characteristics.
-
Analyze the data to determine the effect of this compound on neuronal excitability.[7]
-
-
Calcium Imaging in Nociceptive Neurons
This assay provides a high-throughput method to assess the effect of this compound on the activity of a population of sensory neurons.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture DRG neurons or human iPSC-derived sensory neurons on glass-bottom plates.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Mount the plate on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Establish a baseline fluorescence signal.
-
Stimulate the neurons with a depolarizing agent (e.g., high potassium solution or a chemical agonist of a nociceptive channel like capsaicin for TRPV1).
-
Record the change in intracellular calcium concentration as a change in fluorescence intensity.
-
Pre-incubate the cells with various concentrations of this compound before stimulation and measure the inhibition of the calcium response.[8]
-
Calculate the IC50 for the inhibition of the stimulus-evoked calcium influx.
-
Multi-Electrode Array (MEA) Analysis
MEA technology allows for the non-invasive, long-term recording of the spontaneous and evoked electrical activity of neuronal networks, providing insights into the effects of this compound on network excitability.[9]
Methodology:
-
Cell Culture on MEA plates:
-
Plate DRG neurons or iPSC-derived sensory neurons on MEA plates containing a grid of extracellular electrodes.
-
Culture the neurons for a sufficient period to allow for the formation of a functional network (typically 1-2 weeks).
-
-
Recording and Data Analysis:
-
Place the MEA plate in the recording system and acquire baseline spontaneous electrical activity (spike trains, bursts).[10][11]
-
Apply various concentrations of this compound to the culture medium.
-
Record the changes in neuronal firing rate, burst frequency, and network synchrony over time.[9]
-
Optionally, electrically stimulate the network and assess the effect of this compound on evoked responses.
-
Analyze the data to determine the concentration-dependent effects of this compound on neuronal network activity.
-
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound and other selective Nav1.7 inhibitors. By employing a combination of patch-clamp electrophysiology, calcium imaging, and multi-electrode array analysis, researchers can gain a comprehensive understanding of the compound's potency, mechanism of action, and potential as a novel analgesic. The provided diagrams and structured protocols are intended to facilitate the design and execution of these critical experiments in the pursuit of more effective pain therapies.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
- 7. Enhanced excitability of small dorsal root ganglion neurons in rats with bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Signalling Induced by NGF Identifies a Subset of Capsaicin-Excitable Neurons Displaying Enhanced Chemo-Nociception in Dorsal Root Ganglion Explants from Adult pirt-GCaMP3 Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Electrode Array of Sensory Neurons as an In Vitro Platform to Identify the Nociceptive Response to Pharmaceutical Buffer Systems of Injectable Biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Functional Characterization of Human Pluripotent Stem Cell-Derived Models of the Brain with Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GNE-131 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GNE-131 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7.[1][2][3][4][5][6] Its primary mechanism of action is the blockage of sodium ion influx through the NaV1.7 channel, which plays a critical role in the generation and propagation of action potentials in neurons.[2] The half-maximal inhibitory concentration (IC50) of this compound for human NaV1.7 has been determined to be 3 nM in cell-free assays.[1][2][3][5][6]
Q2: What are the key characteristics of this compound?
Below is a summary of the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Weight | 442.57 g/mol | [1][2][3] |
| Formula | C23H30N4O3S | [1][2][3] |
| CAS Number | 1629063-81-5 | [1][2] |
| Appearance | Solid, Off-white to light yellow | [1] |
| IC50 (hNaV1.7) | 3 nM | [1][2][3][5][6] |
| Solubility | DMSO: ≥ 90 - 125 mg/mL (requires sonication) | [1][2][3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Q3: What signaling pathway does this compound affect?
This compound directly targets the NaV1.7 sodium channel. By inhibiting this channel, it blocks the influx of sodium ions into the cell, which is a key step in the depolarization phase of an action potential. This primarily affects the signaling of excitable cells such as neurons. The downstream consequences of this inhibition in a specific cell type will depend on the role of NaV1.7 in that cell's physiology.
Figure 1: this compound inhibits the NaV1.7 sodium channel, blocking Na+ influx and subsequent membrane depolarization.
Troubleshooting Guide
Problem 1: Determining the Optimal this compound Concentration
The IC50 of 3 nM for this compound was determined in a cell-free assay.[1][2][3][5][6] The optimal concentration for your specific cell culture experiment will likely differ and needs to be determined empirically.
Solution: Perform a Dose-Response (Kill Curve) Assay.
A dose-response assay, also known as a kill curve, is essential to determine the effective concentration range of this compound for your cell line.[7] This involves treating your cells with a range of this compound concentrations and observing the effect on cell viability or a specific functional endpoint.
Experimental Protocol: Dose-Response Assay
-
Cell Plating: Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.[8][9][10] A typical starting point is 5,000-10,000 cells per well.[9]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[1][2][3] Then, perform serial dilutions in your cell culture medium to create a range of concentrations. It is advisable to start with a broad range, for example, from 1 nM to 100 µM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.[8] Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration).
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT assay.[11][12][13]
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific cell line and assay conditions.[14]
Figure 2: Workflow for determining the optimal this compound concentration using a dose-response assay.
Problem 2: this compound is Causing Unexpected Cell Death (Cytotoxicity)
At higher concentrations, this compound may exhibit cytotoxic effects that are independent of its on-target activity. It is crucial to distinguish between targeted inhibition and general toxicity.
Solution: Perform a Cytotoxicity Assay.
An MTT assay is a common and reliable method to assess cell viability and cytotoxicity.[11][12][13] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Treatment: Follow the same procedure as the dose-response assay to treat your cells with a range of this compound concentrations.
-
MTT Reagent Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9][11][13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13] The intensity of the purple color is proportional to the number of viable cells.
-
Data Interpretation: A significant decrease in absorbance at a particular this compound concentration indicates cytotoxicity. This will help you define a therapeutic window where the compound is effective without being overly toxic.
Problem 3: Suspected Off-Target Effects
Even selective inhibitors can have off-target effects, especially at higher concentrations.[15][16][17] These are unintended interactions with other cellular components that can lead to misleading results.
Solution: Strategies to Mitigate and Identify Off-Target Effects.
-
Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration of this compound that gives you the desired biological effect. This minimizes the risk of engaging off-target molecules.
-
Use Control Compounds: Include a structurally related but inactive compound as a negative control if available. This can help differentiate between effects caused by the specific chemical scaffold and the on-target inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment. For example, if this compound's effect is due to NaV1.7 inhibition, overexpressing a this compound-resistant mutant of NaV1.7 should reverse the effect.
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of other known NaV1.7 inhibitors or with the phenotype of NaV1.7 knockdown (e.g., using siRNA or shRNA).
Figure 3: A logical flowchart for troubleshooting common issues when using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Sodium Channel | TargetMol [targetmol.com]
- 4. This compound | CAS 1629063-81-5 | Sun-shinechem [sun-shinechem.com]
- 5. 美国GlpBio - this compound | Cas# 1629063-81-5 [glpbio.cn]
- 6. This compound|1629063-81-5|COA [dcchemicals.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Dose response assays [bio-protocol.org]
- 9. goldbio.com [goldbio.com]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
GNE-131 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of GNE-131, a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7. While this compound has been developed for the treatment of pain, understanding its interaction with other cellular targets is crucial for interpreting experimental results and anticipating potential side effects. This resource offers troubleshooting advice and answers to frequently asked questions based on available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7. It has a reported half-maximal inhibitory concentration (IC50) of 3 nM for hNaV1.7.
Q2: Has the selectivity of this compound been profiled against other kinases or ion channels?
Comprehensive public data on the broad kinase or ion channel selectivity profile of this compound is limited. As a selective NaV1.7 inhibitor, it is expected to have significantly lower activity against other related and unrelated targets. However, without a publicly available, comprehensive screening panel, researchers should exercise caution and consider the possibility of off-target effects in their experimental design and data interpretation.
Q3: What are the potential off-target effects to consider when using this compound in my experiments?
Given the lack of extensive public off-target data, researchers should consider the following potential issues:
-
Effects on other sodium channel subtypes: While designed to be selective for NaV1.7, high concentrations of this compound might interact with other NaV subtypes. It is advisable to perform concentration-response curves to determine the optimal concentration for specific experimental systems.
-
Unintended phenotypic changes: If unexpected cellular phenotypes are observed, it is crucial to consider the possibility of off-target effects. This could involve interactions with other ion channels, kinases, or signaling pathways.
-
Confounding results in cellular assays: Off-target effects can lead to misinterpretation of experimental outcomes. It is recommended to use appropriate controls, such as structurally distinct NaV1.7 inhibitors or NaV1.7 knockout/knockdown models, to validate that the observed effects are indeed mediated by the inhibition of NaV1.7.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity or morphological changes at high concentrations. | This compound may be interacting with other essential cellular targets at concentrations significantly higher than its IC50 for NaV1.7. | Determine the lowest effective concentration of this compound for NaV1.7 inhibition in your specific cell type. Perform a dose-response curve for toxicity. |
| Inconsistent or unexpected results in signaling pathway analysis. | This compound could be modulating a kinase or other signaling molecule that was not an intended target. | Systematically investigate the effect of this compound on key signaling pathways of interest using specific pathway inhibitors or activators as controls. Consider performing a targeted kinase panel screening if resources permit. |
| Discrepancy between in vitro potency and cellular activity. | Poor membrane permeability, active efflux from the cell, or off-target engagement within the cellular environment could contribute to this discrepancy. | Evaluate the cellular uptake and retention of this compound. Use control cell lines with varying expression levels of drug transporters. |
Experimental Protocols
To aid researchers in assessing the potential off-target effects of this compound, the following are generalized protocols for key experiments.
Kinase Profiling Assay (General Protocol)
This protocol describes a common method for assessing the selectivity of a compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Create a dilution series to test a range of concentrations.
-
Kinase Panel: Utilize a commercially available kinase profiling service or an in-house panel of purified kinases. These panels typically cover a broad range of the human kinome.
-
Assay Principle: The assay measures the ability of the compound to inhibit the activity of each kinase. This is often done using a radiometric assay (measuring the incorporation of 32P or 33P into a substrate) or a fluorescence-based assay.
-
Reaction Setup: In a multi-well plate, combine each kinase with its specific substrate, ATP (at or near its Km for that kinase), and the test compound at various concentrations. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the reaction mixture at the optimal temperature for each kinase for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound against each kinase. Determine the IC50 value for any kinases that show significant inhibition.
Ion Channel Selectivity Assay (General Protocol using Patch-Clamp Electrophysiology)
This protocol outlines a standard method for evaluating the effect of a compound on various ion channels.
-
Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., other NaV subtypes, CaV, KV channels).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup to record ionic currents from individual cells.
-
Solution Preparation: Prepare intracellular and extracellular solutions with appropriate ionic compositions to isolate the current of the specific channel being studied. Prepare a stock solution of this compound and dilute it to the desired final concentrations in the extracellular solution.
-
Recording Protocol:
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol appropriate for activating the ion channel of interest and record the baseline current.
-
Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Record the current in the presence of the compound.
-
Wash out the compound to observe the reversibility of any effects.
-
-
Data Analysis: Measure the peak current amplitude or current density before, during, and after the application of this compound. Calculate the percent inhibition at each concentration and determine the IC50 value if a dose-dependent block is observed.
Visualizations
Logical Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting unexpected results and identifying potential off-target effects of this compound.
Signaling Pathway Perturbation by a Hypothetical Off-Target Kinase
Caption: Diagram illustrating how this compound could indirectly affect a signaling pathway through a hypothetical off-target kinase.
GNE-131 Technical Support Center: Troubleshooting Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with GNE-131 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and ensure the successful use of this potent NaV1.7 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: this compound is known to be soluble in DMSO, with concentrations as high as 125 mg/mL having been reported.[1] However, several factors can affect its dissolution. Here are some troubleshooting steps:
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Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly decrease the solubility of this compound. Always use freshly opened, high-purity, anhydrous DMSO for preparing your stock solutions.[1]
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Sonication: Sonication is highly recommended to facilitate the dissolution of this compound.[2] Ensure you are sonicating for a sufficient amount of time until the solution becomes clear.
-
Gentle Warming: Gentle warming up to 45°C can also aid in dissolution. However, be cautious and monitor the solution closely to avoid any potential degradation of the compound.
-
Vortexing: Thorough vortexing can help break up any clumps of powder and increase the surface area for the solvent to act upon.
Q2: I observed precipitation after diluting my this compound DMSO stock solution with an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions, and when the DMSO concentration drops significantly upon dilution, the compound can crash out of solution. To avoid this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a Surfactant or Co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween 80 to maintain solubility.[2] For in vitro experiments, a small, non-toxic concentration of a surfactant such as Tween 20 or Pluronic F-68 might help, but this must be validated for compatibility with your specific cell type and assay.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. This can sometimes help to keep the compound in solution.
-
Prepare Freshly: Always prepare the final working solution immediately before use. Do not store dilute aqueous solutions of this compound.[1]
Q3: Can I store my this compound stock solution? If so, under what conditions?
A3: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[1][3][4] When stored at -80°C, the solution can be stable for up to two years.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the DMSO.
Q4: I see some particulates in the this compound powder vial. Is this normal?
A4: If the powder appears clumped or stuck to the vial, it is recommended to centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before opening and weighing.[2] If you observe what appear to be insoluble impurities after attempting to dissolve the compound as recommended, please contact your supplier.
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 90 mg/mL | Sonication is recommended.[4] | [4] |
| DMSO | 120 mg/mL (271.14 mM) | Sonication is recommended.[2] | [2] |
| DMSO | 125 mg/mL (282.44 mM) | Use of newly opened DMSO is critical due to its hygroscopic nature.[1] | [1] |
Table 2: Example In Vivo Formulation
| Formulation Components | Concentration of this compound | Method | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (9.04 mM) | Solvents should be added sequentially. Sonication is recommended to achieve a clear solution. | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Prepare a 20.8 mg/mL stock in DMSO first, then dilute. | [1] |
| 10% DMSO + 90% Corn oil | ≥ 2.08 mg/mL | Prepare a 20.8 mg/mL stock in DMSO first, then dilute. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.
-
If the powder is static or adhering to the vial walls, centrifuge the vial briefly at a low speed (e.g., 3000 rpm) to collect the powder at the bottom.
-
Add the desired volume of fresh, anhydrous DMSO to the vial to achieve the target concentration (e.g., 100 mM).
-
Vortex the solution thoroughly.
-
Place the vial in a sonicator bath and sonicate until the solution is clear. Gentle warming to 45°C can be used as an auxiliary method.
-
For storage, aliquot the stock solution into single-use vials, seal tightly, and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Experiments
-
Thaw a single-use aliquot of the this compound DMSO stock solution, allowing it to reach room temperature.
-
Vortex the stock solution briefly.
-
Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
It is crucial to add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Visualizations
Caption: Simplified signaling pathway of this compound as a NaV1.7 inhibitor.
Caption: Logical workflow for troubleshooting this compound precipitation issues.
References
How to prevent GNE-131 degradation in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the prevention of GNE-131 degradation in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to use a fresh, anhydrous grade of DMSO to minimize the introduction of moisture, which can potentially accelerate compound degradation.[1]
Q2: How should I store this compound as a solid powder?
A2: this compound powder should be stored in a tightly sealed container in a dry and dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.
Q3: What are the optimal conditions for storing this compound stock solutions?
A3: For long-term stability, it is best to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution can be stable for up to 6 months. For shorter-term storage (up to one month), -20°C is acceptable. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as the presence of water can promote hydrolysis, a common degradation pathway for many pharmaceutical compounds.[3] If your experiment requires an aqueous buffer, it is best to prepare the working solution fresh from a DMSO stock solution on the day of use.
Q5: My this compound solution in DMSO precipitated when I diluted it in my aqueous experimental buffer. What should I do?
A5: This is a common issue when diluting DMSO stock solutions into aqueous buffers. To prevent precipitation, you can try a serial dilution approach. First, make an intermediate dilution of your DMSO stock in DMSO, and then add this to your aqueous buffer. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent effects on your cells or assay.[1] Mild warming (to 37°C) and vortexing or sonication can also help in resolubilizing the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of compound activity over time in a long-term experiment. | Compound degradation due to improper storage, repeated freeze-thaw cycles, or instability in the experimental medium. | - Ensure stock solutions are aliquoted and stored at -80°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from stock for each experiment. - Perform a stability study of this compound in your specific experimental medium (see Experimental Protocols section). |
| Precipitation of this compound upon dilution in aqueous buffer. | Poor aqueous solubility of the compound. High concentration of the DMSO stock solution. | - Perform serial dilutions in DMSO before adding to the aqueous buffer. - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[1] - Consider using a different buffer system or adding a small amount of a biocompatible surfactant, if your experimental system allows. |
| Inconsistent experimental results between different batches of this compound. | Variation in compound purity or degradation during storage of older batches. | - Always use a fresh vial of this compound for critical long-term studies. - Re-qualify older batches of the compound by analytical methods like HPLC to check for purity and presence of degradants before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) of this compound samples. | Compound degradation. | - Review storage and handling procedures. - Consider potential degradation pathways such as hydrolysis or oxidation. This compound contains a sulfonamide group, which can be susceptible to hydrolysis under certain pH conditions.[4] - Perform forced degradation studies to identify potential degradation products (see Experimental Protocols section). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep in a dry, dark place. |
| Solid Powder | -20°C | Long-term (months to years) | Tightly sealed container. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
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Calibrated balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6]
-
Materials:
-
This compound stock solution in DMSO
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or incubator
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
-
Procedure:
-
Acid Hydrolysis:
-
Dilute the this compound stock solution with 0.1 N HCl to a final concentration suitable for analysis.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At various time points, withdraw samples, neutralize with an appropriate amount of NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dilute the this compound stock solution with 0.1 N NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
Sample at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 70°C) in the dark.
-
Sample at various time points and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control solutions at various time points and analyze by HPLC.
-
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GNE-131 lot-to-lot variability and its impact
This technical support center provides troubleshooting guidance and frequently asked questions regarding GNE-131, a potent and selective inhibitor of the human sodium channel NaV1.7. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments, with a focus on mitigating the impact of potential lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7.[1][2][3] Its primary mechanism of action is the blockade of sodium ion influx through the NaV1.7 channel, which is a key component in pain signaling pathways.
Q2: I am seeing a different level of inhibition with a new lot of this compound compared to my previous experiments. What could be the cause?
Discrepancies in inhibitory activity between different lots of a chemical probe can arise from lot-to-lot variability.[4][5][6] This can be due to minor differences in purity, the presence of trace impurities, or variations in the crystalline form or solvation state of the compound. It is also crucial to ensure that the compound has been stored and handled correctly, as degradation can affect its activity.
Q3: How can I minimize the impact of potential lot-to-lot variability of this compound on my experiments?
To ensure the consistency and reproducibility of your results, it is highly recommended to qualify each new lot of this compound before use in critical experiments.[7][8] This involves performing a side-by-side comparison with a previously validated lot. Key parameters to check include potency (e.g., by determining the IC50) and solubility.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation.[3] Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
Issue 1: Reduced or Inconsistent Inhibitory Potency
Symptoms:
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Higher IC50 value compared to previously established values.
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Reduced effect at the expected working concentration.
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High variability in results between replicate experiments.
Possible Causes:
-
Lot-to-lot variability: The new batch may have a slightly different purity or composition.
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Compound degradation: Improper storage or handling may have led to the degradation of this compound.
-
Inaccurate concentration: Errors in preparing the stock or working solutions.
-
Assay variability: Issues with cell health, reagent quality, or instrument performance.
Troubleshooting Steps:
-
Verify Stock Solution:
-
Prepare a fresh stock solution of this compound from the new lot.
-
If possible, measure the concentration and purity of your stock solution using an analytical method like HPLC-UV.
-
-
Perform a Dose-Response Curve:
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Run a full dose-response experiment with the new lot of this compound to determine its IC50.
-
Compare this to the IC50 obtained with a previous, validated lot under the same experimental conditions.
-
-
Check Assay Controls:
-
Ensure that your positive and negative controls in the assay are behaving as expected.
-
Verify the health and passage number of the cells used in the assay.
-
Issue 2: Poor Solubility or Precipitation in Media
Symptoms:
-
Visible precipitate in the stock solution or in the cell culture media after adding this compound.
-
Inconsistent results that may be attributed to an inaccurate concentration of the soluble compound.
Possible Causes:
-
Incorrect solvent: Using a solvent in which this compound has poor solubility.
-
Concentration too high: The concentration of this compound in the final assay medium exceeds its solubility limit.
-
Low-quality DMSO: Water content in DMSO can reduce the solubility of some compounds.
Troubleshooting Steps:
-
Use High-Quality Anhydrous DMSO: Prepare stock solutions in anhydrous DMSO.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent effects and precipitation.
-
Sonication: If the compound is difficult to dissolve, gentle sonication of the stock solution may help.[1]
-
Check Solubility Limits: Be aware of the solubility limits of this compound in your specific assay buffer or medium.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Human Sodium Channel NaV1.7 | [1][2][3] |
| IC50 | 3 nM | [1][2][3] |
| Solubility in DMSO | 120 mg/mL (271.14 mM) | [1] |
Experimental Protocols
Protocol: Qualification of a New Lot of this compound using a FLIPR-based Calcium Assay
This protocol describes a typical experiment to determine the IC50 of this compound, which can be used to compare the potency of different lots.
1. Cell Culture:
-
Culture HEK293 cells stably expressing human NaV1.7 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a 5% CO2 incubator.
-
Plate cells in 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate for 24 hours.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a concentration gradient. A typical starting concentration for the dilution series would be 100 µM.
3. Calcium Assay:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Add the diluted this compound compounds to the cell plate and incubate for 15-30 minutes at room temperature.
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Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to measure the baseline fluorescence.
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Add a NaV1.7 channel activator (e.g., veratridine) to all wells to stimulate calcium influx.
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Record the fluorescence signal for 2-3 minutes.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound by comparing the fluorescence signal in the treated wells to the positive (activator only) and negative (no activator) control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 value of the new lot to that of a previously validated lot.
Visualizations
Caption: Workflow for qualifying a new lot of this compound.
Caption: Simplified signaling pathway of NaV1.7 and the inhibitory action of this compound.
References
- 1. This compound | Sodium Channel | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. research.chop.edu [research.chop.edu]
GNE-131 In Vitro Aggregation Resource Center
Welcome to the technical support center for addressing potential in vitro aggregation of GNE-131, a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, manage, and mitigate aggregation-related artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the human sodium channel NaV1.7.[1][2] NaV1.7 is a voltage-gated sodium channel that plays a critical role in the generation and conduction of action potentials in pain-sensing neurons (nociceptors).[1][3] By blocking this channel, this compound can reduce the excitability of these neurons and thereby produce an analgesic effect.
Q2: Why is compound aggregation a concern in in vitro assays?
Q3: What are the signs that this compound might be aggregating in my experiment?
Signs of potential aggregation include poor reproducibility of results, time-dependent loss of activity, and a steep dose-response curve.[7] Visual inspection of your solution for turbidity or precipitate is a simple first step. More sensitive biophysical methods are required for definitive assessment.
Q4: At what concentrations is this compound aggregation more likely to occur?
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving suspected this compound aggregation.
Step 1: Visual Inspection
-
Observation: Carefully inspect the this compound solution in your assay buffer.
-
Indication of Aggregation: Any visible turbidity, precipitation, or opalescence.
-
Action: If observed, proceed to Step 2. If the solution is clear, aggregation may still be occurring at a sub-micrometer level. Proceed to biophysical characterization (Step 3).
Step 2: Solubility and Buffer Optimization
If aggregation is suspected, optimizing the experimental conditions is the first line of defense.
-
pH and Ionic Strength: The aggregation of small molecules can be sensitive to the pH and ionic strength of the buffer.[10][11][12][13][14]
-
Troubleshooting: Systematically vary the pH and ionic strength of your assay buffer within a range compatible with your target's activity.
-
-
Use of Detergents: Non-ionic detergents can disrupt the formation of colloidal aggregates.[7][15]
-
Troubleshooting: Include a low concentration of a non-ionic detergent in your assay buffer. It's important to confirm that the detergent itself does not interfere with your assay.
-
-
Addition of Osmolytes: Osmolytes are small organic molecules that can help stabilize proteins and prevent aggregation.[16][17][18]
-
Troubleshooting: Test the effect of adding compatible osmolytes to your assay buffer.
-
Table 1: Recommended Starting Concentrations for Additives to Mitigate Aggregation
| Additive | Recommended Starting Concentration | Notes |
| Triton X-100 | 0.01% (v/v) | A commonly used non-ionic detergent.[7] |
| Tween-20 | 0.01% (v/v) | Another common non-ionic detergent. |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Can act as a "decoy" protein to reduce nonspecific binding.[7] |
| Proline | 50-200 mM | A natural osmolyte that can prevent aggregation.[17] |
| Sucrose | 0.1-0.5 M | A sugar osmolyte that can enhance protein stability.[17] |
| Glycerol | 5-20% (v/v) | A polyol osmolyte that can stabilize proteins.[17] |
Step 3: Biophysical Characterization of Aggregation
If optimizing conditions is not sufficient or if you need to definitively confirm aggregation, the following biophysical techniques are recommended.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a direct method to detect aggregates.[19][20][21][22] An increase in particle size with increasing this compound concentration is indicative of aggregation.
-
Surface Plasmon Resonance (SPR): SPR can be used to differentiate between specific binding and nonspecific, aggregation-based interactions.[4][23][24][25][26] Aggregating compounds often show atypical sensorgrams.
-
Enzyme Inhibition Counter-Screen: A common method to identify promiscuous inhibitors that act via aggregation is to test their activity against a well-characterized enzyme, like β-lactamase, in the presence and absence of a detergent.[7][15][27] A significant decrease in inhibition in the presence of the detergent suggests an aggregation-based mechanism.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for this compound Aggregation
Objective: To determine the size distribution of this compound particles in solution at various concentrations.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument and compatible cuvettes
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer. A typical concentration range to test is 1 µM to 100 µM. Include a buffer-only control.
-
Equilibrate the samples to the desired temperature.
-
Transfer the samples to the DLS cuvettes.
-
Measure the particle size distribution for each sample according to the instrument's instructions.
-
Data Analysis: Analyze the correlation functions to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh and PDI with increasing this compound concentration suggests aggregation.
Protocol 2: β-Lactamase Counter-Screen for Promiscuous Inhibition
Objective: To assess whether this compound inhibits a reporter enzyme in a detergent-sensitive manner.
Materials:
-
This compound stock solution
-
β-lactamase enzyme
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Assay buffer containing 0.02% Triton X-100
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of this compound in both the plain assay buffer and the detergent-containing assay buffer in a 96-well plate.
-
Add β-lactamase to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding nitrocefin to all wells.
-
Monitor the change in absorbance at 486 nm over time.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Visualizations
Caption: Workflow for troubleshooting this compound aggregation.
Caption: Simplified signaling pathway of NaV1.7 and the inhibitory action of this compound.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Comparative study of the hydrophobic interaction effect of pH and ionic strength on aggregation/emulsification of Congo red and amyloid fibrillation of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of ionic strength and pH on the aggregation properties of zinc-free insulin studied by static and dynamic laser light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Osmolytes: A Possible Therapeutic Molecule for Ameliorating the Neurodegeneration Caused by Protein Misfolding and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The protective effects of osmolytes on arginine kinase unfolding and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. wyatt.com [wyatt.com]
- 20. Dynamic light scattering (DLS) [bio-protocol.org]
- 21. news-medical.net [news-medical.net]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Small Molecule Immunosensing Using Surface Plasmon Resonance | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing GNE-131 toxicity in primary cell cultures
Disclaimer: Information regarding a specific small molecule inhibitor designated "GNE-131" is not publicly available at this time. This guide provides general principles and troubleshooting strategies for minimizing the toxicity of novel small molecule inhibitors in primary cell cultures, using "this compound" as a placeholder. The methodologies and recommendations are based on established practices in cell biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my primary cell culture?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. We recommend starting with a wide range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic dilution series. This will help in identifying the concentration at which the desired biological effect is observed with minimal cytotoxicity.
Q2: I am observing significant cell death even at low concentrations of this compound. What could be the reason?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
On-target toxicity: The intended molecular target of this compound might be critical for cell survival in your specific primary cell type.
-
Off-target effects: this compound might be interacting with other cellular targets that are essential for cell viability.[1]
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be toxic to your cells, especially at higher concentrations. It is crucial to include a vehicle control (solvent only) in your experiments.
-
Cell culture conditions: Primary cells are often more sensitive than cell lines. Suboptimal culture conditions (e.g., media composition, cell density) can exacerbate the toxic effects of a compound.
Q3: How can I be sure that the observed effect is due to this compound and not the solvent?
A3: Always include a vehicle control in your experimental setup. This control should contain the highest concentration of the solvent used in the this compound treatment groups. If you observe toxicity in the vehicle control group, you may need to consider using a lower solvent concentration or a different, less toxic solvent.
Q4: Is it normal to see variability in the response to this compound between different batches of primary cells?
A4: Yes, some degree of variability is expected with primary cells due to donor-to-donor differences, genetic background, and the physiological state of the tissue from which the cells were isolated. To minimize this variability, it is important to use cells from multiple donors and to carefully control the isolation and culture procedures.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed across all tested concentrations of this compound.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Incorrect concentration calculation or dilution error. | Double-check all calculations and ensure proper calibration of pipettes. Prepare fresh dilutions from a new stock solution. |
| High sensitivity of the primary cell type to this compound. | Perform a more granular dose-response experiment with lower starting concentrations (e.g., in the picomolar range). |
| Contamination of the this compound stock solution. | If possible, obtain a new batch of the compound. Filter-sterilize the stock solution before use. |
| Suboptimal cell health prior to treatment. | Ensure cells are healthy and in the exponential growth phase before adding this compound. Check for signs of stress or contamination. |
Problem 2: Inconsistent results or poor reproducibility of this compound effects.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Variability in primary cell batches. | Use a standardized cell isolation protocol. If possible, use cryopreserved primary cells from a single large batch for a series of experiments. Characterize each new batch of cells thoroughly. |
| Inconsistent timing of treatment and analysis. | Adhere strictly to the experimental timeline. Small variations in incubation times can lead to significant differences in results. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Instability of this compound in culture medium. | Check the stability of this compound in your culture medium over the course of the experiment. It may be necessary to perform media changes with fresh compound during long incubation periods. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Data Presentation:
Table 1: Example of a Dose-Response Cytotoxicity Data Table for this compound
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 0.1 | 1.20 | 1.23 | 1.18 | 1.20 | 96 |
| 1 | 1.05 | 1.08 | 1.02 | 1.05 | 84 |
| 10 | 0.65 | 0.68 | 0.62 | 0.65 | 52 |
| 100 | 0.15 | 0.18 | 0.12 | 0.15 | 12 |
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Hypothetical this compound signaling pathway inhibition.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two notable voltage-gated sodium channel (NaV) inhibitors: GNE-131, a potent and selective inhibitor of NaV1.7, and A-803467, a well-characterized selective inhibitor of NaV1.8. This document outlines their distinct selectivity profiles, the experimental protocols used for their characterization, and their mechanisms of action, supported by available experimental data.
Initially, a comparison between two NaV1.8 inhibitors was intended. However, extensive investigation has revealed that this compound is, in fact, a selective inhibitor of the NaV1.7 channel, a critical player in pain signaling, distinct from the tetrodotoxin-resistant NaV1.8 channel. This guide has therefore been adapted to present a comparison between these two selective inhibitors targeting different, yet related, pain-associated sodium channel subtypes.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity (IC50) of this compound and A-803467 against their primary target and other NaV channel subtypes. This data is crucial for understanding their selectivity and potential for off-target effects.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Selectivity vs. NaV1.1 (nM) | Selectivity vs. NaV1.2 (nM) | Selectivity vs. NaV1.3 (nM) | Selectivity vs. NaV1.5 (nM) | Selectivity vs. NaV1.6 (nM) | Selectivity vs. NaV1.8 (nM) |
| This compound | NaV1.7 | 3[1][2][3] | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
| A-803467 | NaV1.8 | 8 (inactivated state)[4] | >1000 | >1000[4] | >1000[4] | >1000[4] | - | - |
Note: Data for this compound's selectivity against specific subtypes other than NaV1.7 is presented as greater than 10,000 nM, indicating a high degree of selectivity as detailed in the primary literature. For A-803467, selectivity is reported as being >100-fold against the tested subtypes.[4]
Experimental Protocols
The determination of the potency and selectivity of these compounds relies on robust electrophysiological techniques. Below are the detailed methodologies employed in the key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
For this compound (targeting NaV1.7):
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human NaV1.7 (hNaV1.7).
-
Recording Configuration: Whole-cell patch-clamp using an automated patch-clamp system (e.g., SyncroPatch 384PE).
-
Solutions:
-
Internal Solution (in mM): 110 CsF, 10 CsCl, 10 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit NaV1.7 currents, cells are depolarized to 0 mV for 20 ms.
-
To assess state-dependent inhibition, a pre-pulse to a voltage that induces channel inactivation (e.g., -50 mV) is applied before the test pulse.
-
-
Data Analysis: The peak inward current is measured before and after the application of this compound at various concentrations to determine the half-maximal inhibitory concentration (IC50).
For A-803467 (targeting NaV1.8):
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human NaV1.8 (hNaV1.8).
-
Recording Configuration: Conventional whole-cell patch-clamp.
-
Voltage Protocol for Inactivated State IC50:
-
Holding potential is set to a voltage that produces half-maximal inactivation (approximately -40 mV for hNaV1.8).[4]
-
-
Voltage Protocol for Resting State IC50:
-
Holding potential is set to a voltage where channels are predominantly in the resting state (e.g., -100 mV).[4]
-
-
Data Analysis: Similar to the protocol for this compound, dose-response curves are generated to calculate the IC50 values for both the resting and inactivated states of the channel.
Diagrams of Experimental Workflows and Logical Relationships
Mechanism of Action
Both this compound and A-803467 act as pore blockers of their respective target sodium channels. However, the specifics of their binding and state-dependency differ, which influences their pharmacological profiles.
This compound is an acyl sulfonamide that is designed to be a potent and selective inhibitor of hNaV1.7.[5] The acyl sulfonamide moiety is a key feature that contributes to its high selectivity, particularly over the cardiac sodium channel NaV1.5, which is a critical consideration for avoiding cardiovascular side effects.
A-803467 demonstrates state-dependent inhibition of NaV1.8, with a significantly higher affinity for the inactivated state of the channel (IC50 = 8 nM) compared to the resting state (IC50 = 790 nM).[4] This preferential binding to the inactivated state suggests that A-803467 will be more effective at blocking channels in rapidly firing neurons, a characteristic of nociceptive pathways in pathological pain states. The exact binding site of A-803467 on NaV1.8 is thought to be distinct from that of local anesthetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Sodium Channel | TargetMol [targetmol.com]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. This guide provides a detailed comparison of two prominent NaV1.7 inhibitors: GNE-131, a synthetic small molecule, and Protoxin-II, a peptide toxin derived from tarantula venom. We present a head-to-head analysis of their mechanisms of action, potency, selectivity, and in vivo efficacy, supported by quantitative data and detailed experimental protocols. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their pursuit of next-generation pain therapeutics.
Introduction to NaV1.7 Inhibition for Pain Management
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons responsible for transmitting pain signals.[1] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in these peripheral sensory neurons.[1] Compelling human genetic studies have solidified NaV1.7 as a key player in pain perception. Individuals with loss-of-function mutations in SCN9A exhibit a congenital insensitivity to pain, while gain-of-function mutations are linked to debilitating chronic pain syndromes.[2] This has spurred significant interest in developing selective NaV1.7 inhibitors as a promising non-opioid strategy for pain management.
This compound: A Synthetic NaV1.7 Inhibitor
This compound is a potent and selective synthetic organic inhibitor of the human NaV1.7 channel.[3][4][5] Developed as part of a program to create effective analgesics, this acyl sulfonamide compound demonstrates excellent potency and favorable in vitro metabolic stability.[5][6] In vivo studies have shown that this compound has low clearance in several species and exhibits significant efficacy in a transgenic mouse model of induced pain.[5]
Protoxin-II: A Natural Peptide Toxin NaV1.7 Inhibitor
Protoxin-II (ProTx-II) is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[7][8] It is a highly potent and selective blocker of NaV1.7 channels.[7][9] ProTx-II acts as a gating modifier, binding to the voltage-sensing domains of the channel to inhibit its activation.[10][11] Its high affinity and selectivity for NaV1.7 have made it a valuable pharmacological tool for studying the role of this channel in pain and a scaffold for the development of novel peptide-based analgesics.[7][8]
Head-to-Head Comparison
Mechanism of Action
This compound and Protoxin-II inhibit NaV1.7 through distinct mechanisms, targeting different sites on the channel protein.
-
This compound: This small molecule inhibitor binds to the voltage-sensor domain 4 (VSD4) of the NaV1.7 channel.[12] By binding to this region, this compound stabilizes the inactivated state of the channel, preventing it from conducting sodium ions and thereby reducing neuronal excitability.
-
Protoxin-II: This peptide toxin acts as a gating modifier by binding to the extracellular loops of the voltage-sensor domains.[10] Specifically, it interacts with VSD-II and VSD-IV, trapping them in their resting or deactivated conformation.[10][13] This prevents the channel from opening in response to depolarization.[10][11]
Potency and Selectivity
Both this compound and Protoxin-II are highly potent inhibitors of NaV1.7. However, their selectivity profiles across other NaV subtypes differ. The following tables summarize the available data. It is important to note that the experimental conditions for determining these values may vary between studies.
Table 1: Potency against Human NaV1.7
| Inhibitor | Type | IC50 (nM) |
| This compound | Small Molecule | 3[3][4][5] |
| Protoxin-II | Peptide | 0.3[9][14] |
Table 2: Selectivity Profile (IC50 in nM)
| NaV Subtype | This compound | Protoxin-II |
| NaV1.1 | Data not available | >30 |
| NaV1.2 | Data not available | ~30-150 |
| NaV1.3 | Data not available | ~30-150 |
| NaV1.4 | Data not available | ~39[15] |
| NaV1.5 | Data not available | ~30-150 |
| NaV1.6 | Data not available | ~30-150 |
| NaV1.8 | Data not available | >30 |
Note: A comprehensive, directly comparable selectivity panel for this compound was not available in the reviewed literature.
In Vivo Efficacy
Both inhibitors have demonstrated efficacy in preclinical models of pain.
-
This compound: Has shown excellent efficacy in a transgenic mouse model of induced pain.[5]
-
Protoxin-II: While effective in some models, its application in vivo can be limited by a narrow therapeutic window, with motor effects observed at higher doses due to off-target inhibition of other NaV subtypes.[7][8] However, intrathecal administration has shown strong analgesic effects in rat models of thermal and chemical nociception.[7]
Experimental Methodologies
Patch-Clamp Electrophysiology
The potency and selectivity of NaV1.7 inhibitors are typically determined using patch-clamp electrophysiology on cells heterologously expressing specific NaV subtypes (e.g., HEK293 cells).
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human NaV1.7 channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature.
-
Voltage Protocol: To assess the effect on the resting state, cells are held at a negative holding potential (e.g., -120 mV) and depolarized with a test pulse (e.g., to 0 mV) to elicit a sodium current. To assess the effect on the inactivated state, a pre-pulse to a more depolarized potential (e.g., -60 mV) is applied to induce inactivation before the test pulse.
-
Compound Application: The inhibitor is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
In Vivo Pain Models
The analgesic efficacy of NaV1.7 inhibitors is evaluated in various animal models of pain.
Commonly Used Models:
-
Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA Model): CFA is injected into the paw of a rodent, inducing inflammation and hypersensitivity to thermal and mechanical stimuli.[16] The analgesic effect of the test compound is assessed by measuring the reversal of this hypersensitivity.
-
Neuropathic Pain (e.g., Chronic Constriction Injury - CCI Model): The sciatic nerve is loosely ligated, leading to the development of chronic pain behaviors such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[17] The ability of the inhibitor to alleviate these behaviors is measured.
-
Transgenic Models: Mice can be genetically engineered to express gain-of-function mutations in NaV1.7, mimicking human pain disorders. These models are used to test the efficacy of inhibitors in a genetically validated context.
NaV1.7 Signaling in Nociceptive Neurons
NaV1.7 channels are concentrated at the nerve endings of nociceptors and along their axons. They act as threshold amplifiers, boosting small depolarizing stimuli to initiate an action potential.
Signaling Pathway:
-
A noxious stimulus (e.g., heat, pressure, chemical irritant) activates sensory receptors on the nociceptor membrane.
-
This activation leads to a small, localized depolarization of the membrane.
-
If this depolarization reaches the activation threshold of NaV1.7 channels, they open, allowing an influx of sodium ions.
-
This sodium influx further depolarizes the membrane, triggering the opening of other voltage-gated sodium channels and initiating an action potential.
-
The action potential propagates along the axon to the central nervous system, where the pain signal is processed.
-
Inhibition of NaV1.7 by compounds like this compound or Protoxin-II raises the threshold for action potential firing, thereby reducing the transmission of pain signals. There is also evidence suggesting a link between NaV1.7 activity and the regulation of endogenous opioid signaling.[18]
Conclusion
Both this compound and Protoxin-II are powerful tools for investigating the role of NaV1.7 in pain. Protoxin-II, a natural peptide, offers exceptional potency but may be limited by its in vivo selectivity profile. This compound, a synthetic small molecule, demonstrates high potency and promising in vivo efficacy, representing a significant step forward in the development of clinically viable NaV1.7-targeted analgesics. The choice between these inhibitors will depend on the specific research question, with Protoxin-II being an excellent tool for in vitro characterization and this compound showing potential for in vivo studies and as a lead for further drug development. The distinct mechanisms of action and binding sites of these two inhibitors also offer complementary approaches to understanding the complex biology of NaV1.7.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Sodium Channel | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 9. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating Molecular Mechanisms of Protoxin-2 State-specific Binding to the Human NaV1.7 Channel | bioRxiv [biorxiv.org]
- 11. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. [PDF] ProTx-II, a Selective Inhibitor of NaV1.7 Sodium Channels, Blocks Action Potential Propagation in Nociceptors | Semantic Scholar [semanticscholar.org]
- 15. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
GNE-131: A Comparative Analysis of its Selectivity Profile Against Other Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of GNE-131, a potent inhibitor of the human voltage-gated sodium channel Nav1.7, against other sodium channel subtypes. The information is compiled from publicly available data to assist researchers in evaluating its potential as a therapeutic agent.
Introduction
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a key player in human pain perception. Consequently, selective inhibitors of Nav1.7 are highly sought after as potential non-opioid analgesics. This compound has emerged as a potent and selective Nav1.7 inhibitor with an IC50 of 3 nM.[1][2][3] This guide delves into the specifics of its selectivity and the methodologies used for its characterization.
This compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against various human voltage-gated sodium channel subtypes. The data is primarily sourced from the seminal publication by Focken T, et al. in the Journal of Medicinal Chemistry (2018), which details the discovery of this compound and its analogs.
| Sodium Channel Subtype | IC50 (nM) | Selectivity vs. Nav1.7 |
| Nav1.7 | 3 | - |
| Nav1.5 | >10,000 | >3333-fold |
| Other Nav Subtypes | Data not publicly available | Data not publicly available |
Note: While the primary publication and other sources confirm the high potency of this compound for Nav1.7 and significant selectivity over the cardiac sodium channel Nav1.5, comprehensive public data on its IC50 values against other Nav subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.8) is not available. One report mentions a 192-fold selectivity over Nav1.5.[4]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various sodium channel subtypes is typically performed using electrophysiological techniques, most commonly the whole-cell patch-clamp method on recombinant cell lines stably expressing the specific human sodium channel subtype.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents. The general protocol involves:
-
Cell Culture: Mammalian cell lines (e.g., HEK293) are genetically engineered to stably express the human sodium channel subtype of interest (e.g., hNav1.7, hNav1.5).
-
Cell Preparation: Cells are cultured to an appropriate density and then prepared for electrophysiological recording.
-
Pipette Preparation: Glass micropipettes with a tip diameter of a few micrometers are fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed through gentle suction. This isolates a small patch of the membrane.
-
Whole-Cell Configuration: The membrane patch is then ruptured by a brief pulse of suction, allowing electrical and diffusional access to the entire cell interior.
-
Voltage Clamp: The membrane potential is clamped at a specific holding potential. A series of voltage steps are applied to elicit sodium currents.
-
Compound Application: this compound is applied to the external solution bathing the cell at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and measured. The peak inward current at each concentration of this compound is compared to the control current (before compound application) to determine the percentage of inhibition. The IC50 value is then calculated by fitting the concentration-response data to a logistical equation.
Signaling Pathways
Currently, there is no publicly available information detailing the effects of this compound on specific intracellular signaling pathways. The primary mechanism of action of this compound is understood to be the direct blockade of the Nav1.7 ion channel pore, thereby inhibiting sodium influx and dampening neuronal excitability.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the selectivity of a sodium channel inhibitor like this compound using automated patch-clamp electrophysiology.
Caption: Workflow for determining this compound sodium channel selectivity.
The logical flow for assessing a compound's effect on a signaling pathway is depicted below.
Caption: General workflow for assessing signaling pathway modulation.
References
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics due to its key role in human pain signaling. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This genetic validation has spurred the development of selective NaV1.7 inhibitors. Among these, GNE-131 has demonstrated significant promise in preclinical studies, exhibiting high potency and selectivity for NaV1.7. This guide provides a comparative overview of this compound against other notable NaV1.7 antagonists, supported by experimental data, to assist researchers in their selection of pharmacological tools for pain research.
Molecular Profile and Selectivity
This compound is a potent and selective inhibitor of the human NaV1.7 channel, with a reported IC50 of 3 nM.[1][2] Its high affinity for NaV1.7 is a key attribute that distinguishes it from less selective sodium channel blockers. The following table summarizes the available potency and selectivity data for this compound and comparator compounds.
| Compound | hNaV1.7 IC50 | hNaV1.1 IC50 | hNaV1.2 IC50 | hNaV1.3 IC50 | hNaV1.4 IC50 | hNaV1.5 IC50 | hNaV1.6 IC50 | hNaV1.8 IC50 |
| This compound | 3 nM[1][2] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| PF-05089771 | 11 nM | 850 nM | 110 nM | 11,000 nM | 10,000 nM | 25,000 nM | 160 nM | >10,000 nM[3] |
| Vixotrigine | ~1,760-5,120 nM (Use-dependent)[4] | ~1,760-5,120 nM (Use-dependent)[4] | ~1,760-5,120 nM (Use-dependent)[4] | ~1,760-5,120 nM (Use-dependent)[4] | ~1,760-5,120 nM (Use-dependent)[4] | ~1,760-5,120 nM (Use-dependent)[4] | ~1,760-5,120 nM (Use-dependent)[4] | ~1,760-5,120 nM (Use-dependent)[4] |
Preclinical Pharmacokinetics
A favorable pharmacokinetic profile is crucial for the successful translation of a compound from preclinical to clinical settings. This compound has been reported to have low in vivo clearance in several preclinical species, suggesting good metabolic stability.[1]
| Compound | Species | Clearance | Brain:Blood Ratio | Oral Bioavailability (%) |
| This compound | Mouse, Rat, Dog | Low[1] | Data not available | Data not available |
| PF-05089771 | Data not available | Data not available | Data not available | Data not available |
| Vixotrigine | Rat | 39 mL/min/kg[5] | 6.8[5] | 43[5] |
Note: Detailed quantitative pharmacokinetic data for this compound and PF-05089771 from preclinical studies are not widely published.
In Vivo Efficacy in Pain Models
The analgesic potential of this compound has been demonstrated in a transgenic mouse model of induced pain, where it showed excellent efficacy.[1] The following table provides a comparison of the in vivo efficacy of this compound and other NaV1.7 antagonists in established preclinical pain models.
| Compound | Pain Model | Species | Efficacy (ED50) |
| This compound | Transgenic model of induced pain | Mouse | "Excellent efficacy"[1] |
| PF-05089771 | Acetic acid-induced writhing | Mouse | Less potent than other novel inhibitors[6] |
| Vixotrigine | Complete Freund's Adjuvant (CFA) | Rat | 0.91 mg/kg (p.o.)[7] |
| Chronic Constriction Injury (CCI) | Rat | Significant reversal of allodynia at 0.5 and 5 mg/kg (p.o., b.i.d.)[7] |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound and other NaV1.7 antagonists are evaluated, the following diagrams illustrate the NaV1.7 signaling pathway in pain transmission and a general experimental workflow for assessing antagonist efficacy.
Caption: NaV1.7 signaling pathway in nociceptive pain transmission.
Caption: General experimental workflow for evaluating NaV1.7 antagonists.
Why Choose this compound? A Logical Comparison
The selection of a NaV1.7 antagonist for research depends on the specific experimental goals. The following diagram illustrates a logical framework for choosing this compound based on its known characteristics.
Caption: Decision framework for selecting this compound.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize NaV1.7 antagonists.
Automated Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human NaV1.7 channels.
Cell Line: HEK293 cells stably expressing the human NaV1.7 channel.
Procedure:
-
Cell Culture: Culture HEK293-hNaV1.7 cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and resuspend in an extracellular solution at a suitable density (e.g., 500,000 cells/mL).[2]
-
Automated Patch-Clamp System: Utilize a high-throughput automated patch-clamp system (e.g., Qube or IonWorks Quattro).
-
Solutions:
-
Internal Solution (Intracellular): Typically contains CsF to improve seal resistance, along with CsCl, EGTA, and HEPES, adjusted to a physiological pH.
-
External Solution (Extracellular): Contains NaCl, KCl, CaCl2, MgCl2, and HEPES, adjusted to a physiological pH.
-
-
Voltage Protocol:
-
Compound Application: Apply increasing concentrations of the test compound (e.g., this compound) to the cells.
-
Data Analysis: Measure the peak inward sodium current at each compound concentration. Plot the percentage of current inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To induce a localized and persistent inflammatory pain state in rodents to evaluate the efficacy of analgesic compounds.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Acclimation: Acclimate animals to the testing environment and equipment for several days before the experiment.
-
Baseline Measurement: Measure baseline nociceptive thresholds (e.g., paw withdrawal threshold to mechanical stimuli using von Frey filaments, or paw withdrawal latency to a thermal stimulus).
-
CFA Induction:
-
Post-Induction Period: Allow inflammation and hyperalgesia to develop, typically over 24-72 hours.
-
Compound Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: At various time points after compound administration, re-measure the mechanical and/or thermal withdrawal thresholds in both the ipsilateral (CFA-injected) and contralateral paws.
-
Data Analysis: Compare the post-drug withdrawal thresholds to the pre-drug, post-CFA thresholds to determine the degree of analgesia. Calculate the ED50 value, the dose at which the compound produces 50% of its maximal effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To create a model of peripheral nerve injury-induced neuropathic pain in rodents.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make an incision on the lateral aspect of the mid-thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.[9]
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscles.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (though some protocols omit this to not interfere with the pain model development).[9]
-
Development of Neuropathic Pain: Allow several days (typically 7-14) for the development of mechanical allodynia and thermal hyperalgesia.
-
Behavioral Testing, Compound Administration, and Data Analysis: Follow similar procedures as described for the CFA model to assess the efficacy of the test compound in reversing the signs of neuropathic pain.
References
- 1. abmole.com [abmole.com]
- 2. This compound | Sodium Channel | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 9. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GNE-131 and saxitoxin as inhibitors of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of human NaV1.7, demonstrating efficacy in preclinical pain models. In contrast, saxitoxin, a naturally occurring neurotoxin, exhibits significantly lower potency for human NaV1.7 compared to other NaV subtypes. This guide outlines the quantitative differences in their inhibitory activity and provides the experimental context for these findings.
Quantitative Efficacy Data
The following table summarizes the in vitro potency of this compound and saxitoxin on human NaV1.7 as determined by electrophysiological studies.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human NaV1.7 | Electrophysiology (Patch Clamp) | 3 nM | [1][2] |
| Saxitoxin | Human NaV1.7 | Electrophysiology (Patch Clamp) | 702 ± 53 nM | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the NaV1.7 channel activity. Lower IC50 values indicate higher potency. The data presented here are from separate studies and experimental conditions may vary.
In Vivo Efficacy
-
This compound: Has demonstrated excellent efficacy in a transgenic mouse model of induced pain.[2] It was shown to be efficacious from a 10 mg/kg dose in a mouse model of Inherited Erythromelalgia (IEM), with an in vivo EC50 of 0.5 µM.[1]
-
Saxitoxin and its Analogs: Saxitoxin and its derivatives, such as neosaxitoxin, have been investigated for pain management, often in combination with local anesthetics to prolong their analgesic effects.[4] Studies in animal models, including equine models of pain, have shown that saxitoxins can be effective as local long-acting pain blockers.[5][6][7]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion flow through NaV1.7 channels in the cell membrane of a single cell, allowing for the determination of a compound's inhibitory activity.
Objective: To determine the IC50 value of a test compound on human NaV1.7 channels.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7.
General Procedure:
-
Cell Culture: HEK293 cells expressing hNaV1.7 are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -120 mV) to keep the NaV1.7 channels in a resting state.
-
Channel Activation: A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current through the NaV1.7 channels.
-
Compound Application: The test compound (e.g., this compound or saxitoxin) is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition: The sodium current is recorded before and after the application of the compound. The percentage of current inhibition is calculated for each concentration.
-
IC50 Determination: The concentration-response data are fitted with a Hill equation to determine the IC50 value.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[8]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).[8]
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand that is known to bind to the target.
Objective: To determine the binding affinity (Ki) of a test compound for NaV1.7.
General Procedure:
-
Membrane Preparation: Membranes from cells expressing NaV1.7 are prepared by homogenization and centrifugation.
-
Assay Setup: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., a radiolabeled saxitoxin derivative for site 1) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of NaV1.7 in Pain Transmission
Caption: Role of NaV1.7 in the pain signaling pathway from the periphery to the central nervous system.
Experimental Workflow for NaV1.7 Inhibitor Screening
Caption: A typical workflow for the discovery and development of novel NaV1.7 inhibitors.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neosaxitoxin, a Paralytic Shellfish Poison toxin, effectively manages bucked shins pain, as a local long-acting pain blocker in an equine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
Validating GNE-131 Efficacy: A Comparative Analysis with siRNA-Mediated SCN9A Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methodologies for validating the therapeutic potential of targeting the Nav1.7 sodium channel, encoded by the SCN9A gene, for pain relief. We objectively evaluate the pharmacological inhibition using the potent and selective Nav1.7 inhibitor, GNE-131, against the genetic knockdown of SCN9A via small interfering RNA (siRNA). This analysis is supported by experimental data to inform the design and interpretation of preclinical studies in pain research.
Performance Comparison: this compound vs. SCN9A siRNA
The following table summarizes the key quantitative data from preclinical studies on this compound and siRNA/shRNA targeting SCN9A. It is important to note that the data are compiled from different studies and experimental models, which should be considered when making direct comparisons.
| Parameter | This compound | siRNA/shRNA of SCN9A | Data Source(s) |
| Mechanism of Action | Reversible, selective pharmacological inhibition of the Nav1.7 sodium channel protein. | Post-transcriptional gene silencing of SCN9A, leading to reduced Nav1.7 protein expression. | [1][2] |
| In Vitro Potency | IC50: 3 nM (human Nav1.7) | Up to 70% repression of Scn9a mRNA in mouse DRG neurons (using Zinc Finger Repressors). ~50% reduction of Nav1.7 transcripts in vitro (using di-siRNA). | [1][2] |
| In Vivo Efficacy (Animal Model) | Inherited Erythromelalgia (IEM) Mouse Model: Effective at 10 and 30 mg/kg p.o. with an in vivo EC50 of 0.5 µM. | Rat Burn Injury Pain Model: Significant attenuation of thermal and mechanical hyperalgesia. Mouse Neuropathic Pain Model (Spared Nerve Injury): Reduction in pain hypersensitivity. | [2][3] |
| Target Engagement (In Vivo) | Not explicitly quantified as protein reduction. Efficacy is correlated with plasma concentration. | Significant reduction of Nav1.7 protein expression in rat dorsal root ganglion (DRG). | [2] |
| Mode of Administration | Oral (p.o.) | Intrathecal or local injection (e.g., lentiviral vector for shRNA). | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the use of this compound and siRNA-mediated knockdown of SCN9A in preclinical pain models.
This compound Administration in a Mouse Model of Inherited Erythromelalgia
This protocol is based on studies evaluating the in vivo efficacy of this compound.
-
Animal Model: Transgenic mice expressing a human gain-of-function mutation of Nav1.7, recapitulating Inherited Erythromelalgia (IEM).
-
Compound Preparation: this compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosing: Mice are orally administered this compound at doses ranging from 10 to 30 mg/kg. A vehicle control group receives the formulation without the active compound.
-
Behavioral Testing: Nociceptive responses are measured at specified time points post-administration. For the IEM model, this may involve assessing thermal sensitivity by measuring paw withdrawal latency to a radiant heat source.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to determine the plasma concentration of this compound. The relationship between drug concentration and the analgesic effect is then modeled to calculate the in vivo EC50.[3]
siRNA-Mediated Knockdown of SCN9A in Rat Dorsal Root Ganglion (DRG)
This protocol describes a common method for in vivo gene knockdown in sensory neurons using viral vectors to deliver shRNA.
-
shRNA Vector Preparation: A lentiviral vector is engineered to express a short hairpin RNA (shRNA) sequence specifically targeting the rat Scn9a mRNA. A control vector expressing a non-targeting shRNA is also prepared.
-
Animal Model: Adult male Sprague-Dawley rats are used. A baseline assessment of nociceptive sensitivity is performed.
-
Surgical Procedure (Intrathecal Injection):
-
The rats are anesthetized.
-
A small incision is made to expose the dura mater at the lumbar level.
-
The lentiviral vector (containing either Scn9a shRNA or control shRNA) is injected into the intrathecal space to target the DRGs that innervate the hind paws.
-
-
Post-operative Care and Monitoring: Animals are monitored for recovery and any adverse effects. Gene silencing typically takes several days to become effective.
-
Behavioral Testing: At various time points post-injection (e.g., 7, 14, and 21 days), pain behaviors are assessed. In a model of burn injury, this would involve measuring withdrawal thresholds to thermal and mechanical stimuli.[2]
-
Molecular Validation (Western Blot/Immunohistochemistry): At the end of the study, DRG tissue is collected. Western blotting or immunohistochemistry is performed to quantify the reduction in Nav1.7 protein levels in the DRGs of the shRNA-treated group compared to the control group.[2]
Visualizing the Methodologies
To further elucidate the experimental workflows and the underlying principles of each approach, the following diagrams are provided.
References
GNE-131: A Targeted Approach for Genetically Validated Pain Pathways
GNE-131, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, demonstrates significant efficacy in a preclinical model of inherited erythromelalgia, a human pain syndrome caused by gain-of-function mutations in the gene encoding NaV1.7. This targeted approach, validated in a genetically relevant model, provides a strong rationale for its use in pain states where NaV1.7 is a key driver of neuronal hyperexcitability, offering a potential advantage over broader-acting analgesics in specific, genetically-defined patient populations.
Rationale for Use in a Specific Pain Model
The primary rationale for evaluating this compound in a humanized mouse model of inherited erythromelalgia stems from the direct causal link between mutations in the SCN9A gene, which encodes NaV1.7, and the development of this debilitating pain disorder. This specific model offers a high degree of translational relevance, as it recapitulates the human genetic basis of the disease. By demonstrating efficacy in this model, this compound's mechanism of action is directly validated in a context where the target is known to be a critical driver of the pain phenotype.
While broader pain models, such as those involving inflammatory agents or nerve injury, are valuable, they often involve complex and multifactorial pathologies where the contribution of NaV1.7 can be more variable. The choice of the inherited erythromelalgia model allows for a clear and unambiguous assessment of this compound's ability to modulate pain driven by NaV1.7 hyperactivity.
Comparative Performance Data
Preclinical studies in a humanized mouse model of inherited erythromelalgia revealed that oral administration of this compound resulted in a significant reversal of pain-related behaviors.
| Compound | Dose (mg/kg, p.o.) | PK/PD EC50 (µM) | Efficacy |
| This compound | 10 and 30 | < 2.8 | Significant reversal of pain phenotype |
| Vehicle | - | - | No significant effect |
PK/PD EC50 represents the plasma concentration at which 50% of the maximum effect is observed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of NaV1.7 in pain transmission and the experimental workflow for evaluating this compound.
Experimental Protocols
Animal Model: A humanized mouse model of inherited erythromelalgia was used. These mice express the human NaV1.7 channel, carrying a specific gain-of-function mutation known to cause the disorder in humans. This results in a phenotype of thermal hyperalgesia, making them a highly relevant model for testing NaV1.7 inhibitors.
Drug Administration: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg. A vehicle control group was also included.
Behavioral Testing (Thermal Paw Withdrawal):
-
Mice were placed in individual Plexiglas chambers on a heated glass surface.
-
A radiant heat source was focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal from the heat stimulus was recorded.
-
A cut-off time was established to prevent tissue damage.
-
Baseline latencies were determined before drug administration.
-
Paw withdrawal latencies were measured at specific time points after dosing to assess the analgesic effect of this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of this compound. The relationship between the plasma concentration and the analgesic effect (increase in paw withdrawal latency) was modeled to calculate the EC50.
Conclusion
The selective targeting of NaV1.7 by this compound, combined with its demonstrated efficacy in a genetically validated mouse model of a human pain syndrome, provides a compelling rationale for its development. This approach highlights the potential of precision medicine in pain therapy, focusing on patient populations with a clear genetic driver for their condition. Future research may explore the efficacy of this compound in other pain states with established NaV1.7 involvement.
GNE-131: A Head-to-Head Comparison with Clinical NaV1.7 Inhibitors for Pain Management
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the pursuit of novel analgesics, given its pivotal role in human pain signaling. GNE-131, a potent and selective inhibitor of NaV1.7, represents a promising preclinical candidate in this arena. This guide provides an objective, data-driven comparison of this compound with other NaV1.7 inhibitors that have entered clinical development, offering a comprehensive overview for researchers and drug development professionals.
Executive Summary
This compound demonstrates high potency for the human NaV1.7 channel with a reported IC50 of 3 nM.[1][2][3] This positions it favorably when compared to several clinical candidates. However, the landscape of NaV1.7 inhibitors is marked by challenges in translating preclinical potency into clinical efficacy. This guide will delve into the available data for this compound and its clinical counterparts, including PF-05089771, Ralfinamide, JNJ63955918, and DS-1971a, to provide a clear perspective on their relative strengths and weaknesses.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the role of the NaV1.7 channel in pain signal transmission and a typical workflow for evaluating NaV1.7 inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of GNE-131 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like GNE-131 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the disposal of potent small molecule inhibitors provide a necessary framework for its responsible management. In the absence of explicit instructions, this compound should be treated as a potentially hazardous substance, and its disposal should be managed through an institution's official chemical waste program.
Summary of this compound Characteristics
To inform safe handling and disposal, a summary of the known properties of this compound is presented below. This information is critical when preparing the compound for waste collection.
| Property | Data |
| Molecular Weight | 442.57 g/mol |
| Chemical Formula | C₂₃H₃₀N₄O₃S |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Biological Activity | Potent and selective inhibitor of hNaV1.7 |
**Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on standard practices for the disposal of research-grade small molecule inhibitors. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, be sealable, and in good condition.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) must be collected as hazardous liquid chemical waste.
-
Do not dispose of this compound solutions down the drain.[1][2] Biologically active compounds and organic solvents are typically prohibited from sink disposal.[1]
-
Collect the liquid waste in a designated, leak-proof, and sealable container. Ensure the container is compatible with the solvent used.
-
-
Empty Containers:
-
Original this compound containers are considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve this compound or another appropriate solvent like ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.[1]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1][3]
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "Dimethyl Sulfoxide") and its concentration.
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The principal investigator's name and lab location.
-
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general traffic, and has secondary containment to prevent spills.
5. Scheduling Waste Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to schedule a pickup with the EHS department or their designated hazardous waste contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory environment.
Caption: Disposal decision workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
